(2-Fluoro-4-isopropoxyphenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-fluoro-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYDUWGUTFJYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90720962 | |
| Record name | {2-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90720962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586389-90-4 | |
| Record name | {2-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90720962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of (2-Fluoro-4-isopropoxyphenyl)boronic acid
This guide provides a comprehensive overview and a detailed protocol for the synthesis of (2-Fluoro-4-isopropoxyphenyl)boronic acid, a valuable reagent in contemporary organic synthesis. Primarily utilized in Suzuki-Miyaura cross-coupling reactions, this arylboronic acid serves as a critical building block for introducing the 2-fluoro-4-isopropoxyphenyl moiety in the development of novel pharmaceutical compounds and advanced materials.[1][2] The protocols outlined are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Synthetic Strategy Overview
The most common and effective method for synthesizing arylboronic acids is through the borylation of an organometallic intermediate derived from a corresponding aryl halide.[2] The primary route involves the formation of a Grignard reagent, which is subsequently reacted with a borate ester. An alternative, though often requiring more stringent anhydrous conditions, is the use of an organolithium intermediate.
The general workflow for the Grignard-based synthesis is depicted below. It begins with the preparation of the Grignard reagent from an aryl bromide, followed by a low-temperature borylation reaction and subsequent acidic hydrolysis to yield the final boronic acid.
Detailed Experimental Protocol: Grignard Route
This protocol details the synthesis of this compound starting from 1-bromo-2-fluoro-4-isopropoxybenzene. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[3][4]
2.1 Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Molar Eq. | Notes |
| 1-Bromo-2-fluoro-4-isopropoxybenzene | 233.08 | 50.0 | 1.0 | Starting Material |
| Magnesium Turnings | 24.31 | 60.0 | 1.2 | Activated prior to use |
| Iodine | 253.81 | catalytic | - | For activation of Magnesium[3][4] |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | - | Solvent |
| Triisopropyl borate | 188.08 | 75.0 | 1.5 | Borylating agent |
| Hydrochloric Acid (2 M aqueous solution) | 36.46 | - | - | For hydrolysis and workup[1] |
| Ethyl Acetate | 88.11 | - | - | Extraction solvent |
| Hexanes | - | - | - | Recrystallization solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | Drying agent |
2.2 Equipment
-
Three-neck round-bottom flask (500 mL), flame-dried
-
Reflux condenser and dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Dry ice/acetone bath
-
Rotary evaporator
2.3 Step-by-Step Procedure
Part A: Preparation of the Grignard Reagent [1][4]
-
Assemble the flame-dried three-neck flask with a condenser, dropping funnel, and inert gas inlet.
-
Charge the flask with magnesium turnings (1.2 eq).
-
Add a single crystal of iodine to activate the magnesium surface.
-
Add enough anhydrous THF to cover the magnesium turnings.
-
Prepare a solution of 1-bromo-2-fluoro-4-isopropoxybenzene (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction, which is indicated by a gentle exotherm and the disappearance of the iodine color.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
-
Cool the flask containing the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the cold Grignard solution over 30 minutes, ensuring the internal temperature remains below -60 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the mixture to slowly warm to room temperature and stir overnight.
Part C: Hydrolysis and Work-up [1][4]
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by adding 2 M aqueous HCl. Stir vigorously for 1 hour until the pH is acidic (~2).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine all organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Part D: Purification
-
The crude product is obtained as a solid.
-
Purify the solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.[4][5]
Data Summary
The following tables summarize the key parameters for the synthesis.
Table 1: Reaction Conditions Summary
| Step | Temperature | Duration | Atmosphere |
| Grignard Formation | Reflux (initiation) | 2-3 hours | Inert (Ar) |
| Borylation | -78 °C to RT | ~14 hours | Inert (Ar) |
| Hydrolysis | 0 °C to RT | 1 hour | Air |
Table 2: Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 60-80% (typical for this type of reaction) |
| Appearance | White to off-white solid |
| Purity | >95% (as determined by HPLC or NMR) |
| ¹H NMR | Peaks corresponding to aromatic, isopropoxy (CH and CH₃), and B(OH)₂ protons. |
| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom on the aromatic ring. |
| MS (ESI-) | Expected m/z corresponding to [M-H]⁻ or other relevant adducts. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure in the laboratory.
References
(2-Fluoro-4-isopropoxyphenyl)boronic acid: A Technical Guide for Researchers
(2-Fluoro-4-isopropoxyphenyl)boronic acid , with the CAS number 586389-90-4 , is a fluorinated arylboronic acid that serves as a versatile intermediate in organic synthesis, particularly in the realm of drug discovery and development. Its unique structural features, including the electron-withdrawing fluorine atom and the isopropoxy group, make it a valuable building block for the construction of complex molecules, most notably through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its application in Suzuki-Miyaura coupling, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
| Property | Value |
| CAS Number | 586389-90-4 |
| Molecular Formula | C₉H₁₂BFO₃ |
| Molecular Weight | 198.00 g/mol |
| Appearance | Solid (predicted) |
| Purity | Typically available at ≥95% |
| Storage | Sealed refrigeration |
Synthesis Protocol
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily accessible scientific literature. However, based on established synthetic methodologies for arylboronic acids and a patent describing the preparation of a key precursor, a robust two-step synthesis can be proposed. The synthesis starts from the commercially available 3-fluorophenol.
Step 1: Synthesis of 1-bromo-2-fluoro-4-isopropoxybenzene
This initial step involves the isopropylation of 3-fluorophenol, followed by bromination to yield the key intermediate, 1-bromo-2-fluoro-4-isopropoxybenzene. A patented method describes a similar synthesis pathway.[2]
Experimental Protocol:
-
Isopropylation of 3-fluorophenol: To a solution of 3-fluorophenol in a suitable organic solvent such as acetonitrile, acetone, or DMF, add a base like potassium carbonate. Then, add 2-iodopropane and heat the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, work up the reaction to isolate 1-fluoro-3-isopropoxybenzene.
-
Bromination: Dissolve the 1-fluoro-3-isopropoxybenzene in an organic solvent like dichloromethane. Cool the solution and add a brominating agent, such as N-bromosuccinimide (NBS) or dibromohydantoin, in portions.[2] After the reaction is complete, as indicated by HPLC, quench the reaction with water and neutralize with a base. Extract the product with an organic solvent, wash, dry, and concentrate to obtain 1-bromo-2-fluoro-4-isopropoxybenzene.[2] The product can be further purified by column chromatography.[2]
Step 2: Synthesis of this compound
The final step involves a lithium-halogen exchange followed by borylation to introduce the boronic acid functionality. This is a standard and widely used method for the synthesis of arylboronic acids.
Experimental Protocol:
-
Lithium-Halogen Exchange: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-2-fluoro-4-isopropoxybenzene in anhydrous tetrahydrofuran (THF). Cool the solution to a low temperature, typically -78 °C. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the low temperature. Stir the mixture at this temperature for a period to ensure complete lithium-halogen exchange.
-
Borylation: To the resulting aryllithium species, add a borate ester, such as triisopropyl borate or trimethyl borate, dropwise at -78 °C.
-
Hydrolysis: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by adding an aqueous acidic solution (e.g., 1 M HCl) and stir vigorously.
-
Work-up and Purification: Separate the organic layer and extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system to yield the final product as a solid.
Caption: Synthetic workflow for this compound.
Application in Suzuki-Miyaura Coupling
A primary application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals.
A patent for the synthesis of substituted pyrrolopyridine derivatives, which have potential applications in treating various diseases, describes the use of this compound in a Suzuki coupling reaction.[3]
Experimental Protocol (General):
-
Reaction Setup: In a reaction vessel, combine the aryl halide, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent System: Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Degassing: Degas the reaction mixture by bubbling an inert gas, such as argon or nitrogen, through the solution to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Caption: Key components of the Suzuki-Miyaura coupling reaction.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of this compound for its application in research and development. While a specific, published synthesis protocol and extensive characterization data are not widely available, the provided information, based on established chemical principles and related literature, offers a strong starting point for its synthesis and use in organic chemistry.
References
- 1. US2768109A - Alcohol-catalyzed alpha-cyanoacrylate adhesive compositions - Google Patents [patents.google.com]
- 2. US9321889B1 - Copolymer of DCPD-containing benzoxazine (DCPDBz) and cyanate ester resin, and method of manufacturing the copolymer - Google Patents [patents.google.com]
- 3. US8129385B2 - Substituted 5-hydroxy-3,4,6,9,9a, 10-hexanhydro-2h-1-oxa04a,8a-diaza-anthracene-6,10-dioness - Google Patents [patents.google.com]
(2-Fluoro-4-isopropoxyphenyl)boronic acid molecular weight and formula
An In-depth Technical Guide on (2-Fluoro-4-isopropoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on this compound, a key building block in modern synthetic chemistry. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Core Properties and Specifications
This compound is an organoborane compound valued for its stability and reactivity in forming carbon-carbon bonds. The presence of a fluoro group and an isopropoxy group on the phenyl ring modifies its electronic properties and steric profile, influencing its reactivity and the properties of the resulting coupled products.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂BFO₃ | |
| Molecular Weight | 198.00 g/mol | [1][2] |
| CAS Number | 586389-90-4 | [3] |
Applications in Organic Synthesis
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid's phenyl ring and various organic halides or triflates, catalyzed by a palladium complex.
Suzuki-Miyaura Coupling: A Representative Workflow
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the construction of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents. The general workflow involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst and a base.
References
Navigating the Stability of (2-Fluoro-4-isopropoxyphenyl)boronic acid: An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of key chemical reagents is paramount to ensuring experimental reproducibility and the integrity of synthesized materials. This technical guide provides a comprehensive overview of the stability and recommended storage of (2-Fluoro-4-isopropoxyphenyl)boronic acid, a valuable building block in medicinal chemistry. While specific quantitative stability data for this particular compound is not extensively available in public literature, this guide synthesizes information from safety data sheets (SDS) and the broader scientific literature on arylboronic acids to provide a robust framework for its handling and storage.
Core Stability & Storage Recommendations
This compound is a solid that is generally stable under recommended storage conditions.[1][2][3] However, like many boronic acids, its stability can be compromised by exposure to moisture, strong oxidizing agents, and extreme temperatures.
Table 1: Summary of Stability and Storage Conditions for this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Store in a cool, dry place. For long-term storage, refrigeration at temperatures such as -20°C is sometimes recommended. | [4] |
| Atmosphere | Store in a well-ventilated area. While not always specified for this compound, storing under an inert atmosphere (e.g., nitrogen or argon) is a common practice for sensitive boronic acids to prevent oxidation. | [1][2] |
| Moisture | Keep container tightly closed to prevent contact with moisture, which can lead to hydrolysis. | [1][2] |
| Light Exposure | While not explicitly stated as a primary concern in the reviewed SDS, protecting sensitive chemical compounds from light is a general best practice. | |
| Incompatible Materials | Avoid contact with strong oxidizing agents. | [1][2] |
| Hazardous Decomposition | Under fire conditions, hazardous decomposition products may include carbon oxides, boron oxides, and hydrogen fluoride. | [1][2] |
Understanding Degradation Pathways of Arylboronic Acids
Two primary degradation pathways are of concern for arylboronic acids like this compound: protodeboronation and oxidation.
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be catalyzed by aqueous acids or bases and is a significant consideration, especially in solution-phase applications. The rate of protodeboronation can be influenced by the electronic properties of the substituents on the aromatic ring.
Oxidation: The boron center is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents. This can lead to the formation of the corresponding phenol and boric acid. The rate of oxidation can be pH-dependent.
Experimental Protocols for Stability Assessment
For researchers wishing to perform their own stability studies on this compound, the following general protocols can be adapted.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is designed to separate the intact boronic acid from its potential degradation products.
Methodology:
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol. The pH of the aqueous phase can be adjusted to investigate pH-dependent stability.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Subject aliquots of the stock solution to various stress conditions, such as:
-
Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Acidic/Basic Hydrolysis: Addition of a small amount of acid (e.g., HCl) or base (e.g., NaOH).
-
Oxidative Stress: Addition of an oxidizing agent (e.g., hydrogen peroxide).
-
Photostability: Exposure to UV or fluorescent light.
-
-
Analysis: At specified time points, inject the stressed samples into the HPLC system.
-
Data Interpretation: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The percentage of the remaining compound can be calculated over time to determine the degradation rate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to monitor the degradation of the boronic acid in solution.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum.
-
Stress and Monitoring: Store the NMR tube under the desired stress condition (e.g., elevated temperature) and acquire spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the intensity of signals corresponding to the parent compound and the emergence of new signals from degradation products. Integration of the peaks can provide a semi-quantitative measure of degradation.
Visualization of Handling and Storage Workflow
The following diagram illustrates a logical workflow for the proper handling and storage of this compound to maintain its stability and integrity.
Caption: Workflow for Handling and Storage of this compound.
By adhering to these guidelines and understanding the inherent stability characteristics of arylboronic acids, researchers can effectively utilize this compound in their synthetic endeavors while minimizing the risk of degradation and ensuring the reliability of their results.
References
The Strategic Incorporation of Fluorinated Arylboronic Acids in Modern Medicinal Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Among the diverse fluorinated building blocks available, fluorinated arylboronic acids have emerged as particularly valuable reagents. Their utility stems from their role in robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, and the profound impact of fluorine substitution on drug-like properties. This technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations for utilizing fluorinated arylboronic acids in drug discovery and development.
The Impact of Fluorination on the Physicochemical Properties of Arylboronic Acids
The strategic placement of fluorine atoms on an arylboronic acid can significantly alter its electronic and physical properties. These modifications, in turn, influence the reactivity of the boronic acid in cross-coupling reactions and the characteristics of the final drug molecule.
Acidity (pKa) and Lipophilicity (logP)
Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can significantly impact the acidity of the boronic acid. This increased acidity can be advantageous in certain applications.[1] The position of the fluorine substituent on the aromatic ring plays a crucial role in determining the extent of this effect.[1]
The influence of fluorination on lipophilicity (logP) is more complex. While the introduction of a single fluorine atom can lead to a modest increase in lipophilicity, the overall effect is highly dependent on the molecular context.[2]
Table 1: Comparison of pKa and Predicted logP Values for Phenylboronic Acid and its Monofluorinated Isomers
| Compound | Structure | pKa[1] | Predicted clogP |
| Phenylboronic acid | C₆H₅B(OH)₂ | 8.86 | 1.23 |
| 2-Fluorophenylboronic acid | o-FC₆H₄B(OH)₂ | 8.77 | 1.49 |
| 3-Fluorophenylboronic acid | m-FC₆H₄B(OH)₂ | 8.35 | 1.49 |
| 4-Fluorophenylboronic acid | p-FC₆H₄B(OH)₂ | 8.77 | 1.49 |
Note: Predicted clogP values are computational estimates and can vary between different prediction algorithms.
Enhancing Biological Properties Through Fluorination
The incorporation of fluorine via fluorinated arylboronic acids can lead to significant improvements in a drug candidate's biological profile, including metabolic stability and binding affinity.
Metabolic Stability
A primary driver for the use of fluorinated compounds in drug discovery is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism.[2] By strategically placing a fluorine atom at a metabolically labile position, the metabolic "soft spot" can be blocked, leading to a longer in vivo half-life and improved bioavailability.[2]
Table 2: Illustrative Comparison of In Vitro Metabolic Stability of a Hypothetical Drug and its Fluorinated Analogue
| Compound | In Vitro Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Drug | 25 | 27.7 |
| Fluorinated Analogue | 75 | 9.2 |
This table provides illustrative data to demonstrate the typical effect of fluorination on metabolic stability. Actual values are highly compound-dependent.
Binding Affinity
The introduction of fluorine can also modulate a compound's binding affinity for its biological target. The electronegativity of fluorine can lead to favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target's binding pocket. This can result in increased potency and selectivity. The impact of fluorination on binding affinity is highly dependent on the specific target and the position of the fluorine atom.
The following table presents IC50 values for analogues of the PARP inhibitor Olaparib, demonstrating how structural modifications, which can be achieved using variously substituted arylboronic acids, affect potency.
Table 3: PARP-1 Inhibitory Activity of Olaparib and Selected Analogues
| Compound | PARP-1 IC50 (nM)[3] |
| Olaparib | ~5 |
| Analogue 5l | 16.10 ± 1.25 |
Note: This data is from a study on Olaparib analogues and serves to illustrate the impact of structural changes on binding affinity.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of fluorinated arylboronic acids in medicinal chemistry.
General Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone reaction for the utilization of arylboronic acids.
Materials:
-
Aryl halide (1.0 eq)
-
Fluorinated arylboronic acid (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, fluorinated arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay is a standard method to evaluate a compound's susceptibility to metabolism by CYP450 enzymes.[4][5][6][7][8]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound (1 µM final concentration)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer.
-
In a 96-well plate, pre-warm the HLM suspension and the NADPH regenerating system at 37°C.
-
Initiate the metabolic reaction by adding the test compound to the wells containing the HLM and NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Protocol for Copper-Mediated [¹⁸F]Fluorination of Arylboronic Acids
This method is crucial for the synthesis of ¹⁸F-labeled PET tracers.[9]
Materials:
-
Arylboronic acid precursor
-
[¹⁸F]Fluoride
-
Copper(II) triflate (Cu(OTf)₂)
-
Pyridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Kryptofix 222 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Aseptically transfer the aqueous [¹⁸F]fluoride solution to a shielded hot cell.
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the eluted [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Dissolve the arylboronic acid precursor, Cu(OTf)₂, and pyridine in anhydrous DMF and add to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at 110-150 °C for 10-20 minutes.
-
Cool the reaction and purify the [¹⁸F]-labeled product using semi-preparative HPLC.
-
Formulate the purified product in a suitable vehicle for injection.
Visualizing Workflows and Pathways
Graphviz diagrams can effectively illustrate complex experimental workflows and signaling pathways.
Caption: Generalized workflow for the synthesis and evaluation of a drug candidate using a fluorinated arylboronic acid.
Caption: Workflow for the synthesis of an [¹⁸F]-labeled PET tracer from an arylboronic acid precursor.[10][11]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a dual PI3K/mTOR inhibitor, a class of molecules that can be synthesized using fluorinated arylboronic acids.
Conclusion
Fluorinated arylboronic acids are indispensable tools in modern medicinal chemistry. Their ability to serve as versatile building blocks in powerful cross-coupling reactions, coupled with the profound and often beneficial effects of fluorine incorporation on a molecule's physicochemical and pharmacological properties, makes them highly valuable for the design and synthesis of novel therapeutics. A thorough understanding of their properties, reactivity, and the experimental protocols for their use is essential for any researcher, scientist, or drug development professional seeking to leverage the power of fluorine in their quest for new and improved medicines.
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. mercell.com [mercell.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microfluidic continuous-flow radiosynthesis of [18F]FPEB suitable for human PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB for Human Use: An Automated Radiosynthesis and a Novel One-Pot Synthesis of its Radiolabeling Precursor - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of (2-Fluoro-4-isopropoxyphenyl)boronic Acid Derivatives in Therapeutic Development
A Technical Guide for Researchers and Drug Development Professionals
Introduction:
(2-Fluoro-4-isopropoxyphenyl)boronic acid is emerging as a valuable building block in medicinal chemistry, offering a unique combination of structural features that can be exploited for the design of novel therapeutics. The presence of a boronic acid moiety, a fluorine atom, and an isopropoxy group provides a scaffold with desirable properties for drug development, including the potential for covalent and non-covalent interactions with biological targets, enhanced metabolic stability, and improved pharmacokinetic profiles. This technical guide explores the potential biological applications of derivatives of this compound, with a focus on their role as kinase inhibitors. We will delve into a specific example of its application in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, providing detailed insights into synthesis, biological activity, and relevant signaling pathways.
Core Application: Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
A significant application of this compound is in the synthesis of potent and selective inhibitors of IRAK4, a key kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, making IRAK4 an attractive therapeutic target.
Synthesis of a Pyrazolopyrimidine-Based IRAK4 Inhibitor
This compound serves as a crucial reactant in the synthesis of pyrazolopyrimidine-based IRAK4 inhibitors via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the linkage of the (2-fluoro-4-isopropoxyphenyl) moiety to a heterocyclic core.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a pyrazolopyrimidine derivative by coupling this compound with a halogenated pyrazolopyrimidine core.
Materials:
-
This compound
-
Halogenated pyrazolopyrimidine (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidine)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the halogenated pyrazolopyrimidine, this compound, palladium catalyst, and base.
-
De-gas the vessel and backfill with an inert gas.
-
Add the solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically several hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the desired pyrazolopyrimidine derivative.
Biological Activity and Quantitative Data
The synthesized pyrazolopyrimidine derivative incorporating the (2-fluoro-4-isopropoxyphenyl) moiety has demonstrated potent inhibitory activity against IRAK4 in in vitro assays.
| Compound ID | Target | Assay Type | IC50 (nM) |
| Example 2 | IRAK4 | Biochemical Assay | < 10 |
Table 1: In vitro inhibitory activity of a pyrazolopyrimidine derivative.
Experimental Protocol: IRAK4 Inhibition Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of the synthesized compound against IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., a peptide or protein substrate of IRAK4)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compound
-
Assay buffer
-
Detection reagent (e.g., an antibody that detects the phosphorylated substrate or a luminescence-based ATP detection reagent)
-
Microplate reader
Procedure:
-
Prepare a solution of the inhibitor compound at various concentrations.
-
In the wells of a microplate, add the IRAK4 enzyme, the kinase substrate, and the assay buffer.
-
Add the inhibitor compound at different concentrations to the respective wells. Include a control group with no inhibitor.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.
-
The percentage of inhibition is calculated for each concentration of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Mechanism of Action
The therapeutic potential of IRAK4 inhibitors lies in their ability to block downstream signaling cascades that lead to the production of pro-inflammatory cytokines.
Caption: IRAK4 signaling pathway and the point of inhibition.
Experimental Workflow for Inhibitor Development
The development of IRAK4 inhibitors using this compound follows a structured workflow from synthesis to biological evaluation.
Caption: Workflow for the development of IRAK4 inhibitors.
Conclusion
This compound represents a promising scaffold for the development of novel kinase inhibitors, particularly for challenging targets like IRAK4. The synthetic accessibility of its derivatives through robust methods like the Suzuki-Miyaura coupling, combined with the potent biological activities observed, underscores its importance for further exploration in drug discovery. The detailed protocols and data presented in this guide provide a foundation for researchers and scientists to build upon in their efforts to develop new therapies for inflammatory and autoimmune diseases. The unique combination of fluorine, isopropoxy, and boronic acid functionalities offers a rich chemical space for the design of next-generation therapeutics.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2-Fluoro-4-isopropoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials.[3][4] The incorporation of fluorine atoms into these structures can significantly enhance their pharmacological properties, including metabolic stability and binding affinity, making fluorinated building blocks like (2-Fluoro-4-isopropoxyphenyl)boronic acid highly valuable in drug discovery.[4]
These application notes provide a comprehensive protocol for the Suzuki-Miyaura coupling of this compound with aryl halides. The following sections detail the reaction mechanism, a representative experimental protocol, and a workflow for this essential transformation.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[1]
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic moiety to the palladium center.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
.dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole.
Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 410719-75-0 | 197.99 |
| 4-Bromoanisole | 104-92-7 | 187.04 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| 1,4-Dioxane (anhydrous, degassed) | 123-91-1 | 88.11 |
| Water (degassed) | 7732-18-5 | 18.02 |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
To a 100 mL round-bottom flask, add this compound (1.2 mmol, 1.2 eq), 4-bromoanisole (1.0 mmol, 1.0 eq), and potassium carbonate (2.0 mmol, 2.0 eq).[4]
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).[4]
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add a degassed solvent mixture of 1,4-dioxane (15 mL) and water (5 mL).[4]
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the mixture to 90 °C and maintain this temperature for 12-24 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Workup and Purification
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Add 20 mL of water and transfer the mixture to a separatory funnel.[4]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[4]
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that yields are representative and can vary based on the specific substrate and reaction optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | 90 | 18 | 85-95 |
| 2 | 1-Bromo-4-tert-butylbenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 80-90 |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 24 | 75-85 |
| 4 | 3-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 100 | 16 | 70-80 |
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References
Application Notes and Protocols for Reactions of (2-Fluoro-4-isopropoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting appropriate base and solvent systems for cross-coupling reactions involving (2-Fluoro-4-isopropoxyphenyl)boronic acid. Due to the limited availability of specific experimental data for this particular boronic acid in the public domain, this document focuses on the three primary reaction types for which arylboronic acids are utilized: Suzuki-Miyaura coupling, Chan-Lam coupling, and Buchwald-Hartwig amination. The information provided is based on established knowledge of these reactions with analogous arylboronic acids. The protocols provided are representative and will likely require optimization for specific substrates and desired outcomes.
Overview of Key Cross-Coupling Reactions
This compound is a versatile building block in organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing fluorine atom at the ortho-position and the electron-donating isopropoxy group at the para-position can influence the reactivity of the boronic acid and the properties of the resulting products. The three most common and powerful cross-coupling reactions for this class of compound are:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed reaction that forms a carbon-carbon bond between the boronic acid and an organohalide or triflate. This is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and related structures.
-
Chan-Lam Coupling: A copper-catalyzed reaction that forms a carbon-nitrogen or carbon-oxygen bond between the boronic acid and an amine, alcohol, or phenol. This method is advantageous for its mild reaction conditions.
-
Buchwald-Hartwig Amination: A palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. While the boronic acid is not a direct substrate, its derivatives or related methodologies can be involved in C-N bond formation.
Data Presentation: Base and Solvent Systems
The choice of base and solvent is critical for the success of these cross-coupling reactions. The following tables summarize commonly used systems for each reaction type.
Table 1: Suzuki-Miyaura Coupling - Common Base and Solvent Systems
| Base | Solvent(s) | Typical Temperature Range (°C) | Notes |
| Inorganic Bases | |||
| Sodium Carbonate (Na₂CO₃) | Dioxane/Water, Toluene/Water, DMF/Water | 80 - 120 | A widely used, mild, and cost-effective base. The aqueous phase is often crucial for the reaction to proceed. |
| Potassium Carbonate (K₂CO₃) | Dioxane/Water, Toluene/Water, Acetonitrile | 80 - 120 | Similar to Na₂CO₃, often interchangeable. |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, Toluene, THF | Room Temperature - 110 | A stronger and more soluble base, often effective for challenging couplings or when anhydrous conditions are preferred. |
| Potassium Phosphate (K₃PO₄) | Dioxane, Toluene, THF | Room Temperature - 110 | A strong base that is often effective for coupling with sterically hindered substrates or less reactive partners like aryl chlorides. |
| Organic Bases | |||
| Triethylamine (Et₃N) | THF, Dioxane | 60 - 100 | A weaker organic base, sometimes used in specific applications. |
Table 2: Chan-Lam Coupling - Common Base and Solvent Systems
| Base | Solvent(s) | Typical Temperature Range (°C) | Notes |
| Organic Bases | |||
| Pyridine | Dichloromethane (DCM), THF | Room Temperature - 60 | Often used in stoichiometric amounts and can also act as a ligand for the copper catalyst. |
| Triethylamine (Et₃N) | DCM, Toluene | Room Temperature - 80 | A common and inexpensive organic base. |
| Inorganic Bases | |||
| Sodium Carbonate (Na₂CO₃) | Methanol, Ethanol, Dioxane | 50 - 100 | Can be effective, especially for O-arylation reactions. |
| Potassium Carbonate (K₂CO₃) | Methanol, Ethanol, DMF | 50 - 100 | A common choice for various Chan-Lam couplings. |
| No Base | |||
| Dichloromethane (DCM) | Room Temperature | Some Chan-Lam reactions can proceed without an external base, particularly with more nucleophilic substrates. |
Table 3: Buchwald-Hartwig Amination - Common Base and Solvent Systems
| Base | Solvent(s) | Typical Temperature Range (°C) | Notes |
| Strong Inorganic Bases | |||
| Sodium tert-butoxide (NaOtBu) | Toluene, Dioxane | 80 - 120 | A very common and effective strong base for a wide range of substrates. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Toluene, THF | 80 - 110 | A strong, non-nucleophilic base often used for challenging couplings. |
| Potassium tert-butoxide (KOtBu) | Toluene, Dioxane | 80 - 120 | Similar in reactivity to NaOtBu. |
| Weaker Inorganic Bases | |||
| Cesium Carbonate (Cs₂CO₃) | Toluene, Dioxane | 100 - 130 | A milder base that can be effective for sensitive substrates, often requiring higher temperatures. |
| Potassium Phosphate (K₃PO₄) | Toluene, Dioxane | 100 - 130 | Another milder base option, particularly useful when strong alkoxides are not tolerated. |
Experimental Protocols
The following are generalized protocols. It is crucial to optimize these conditions for any new set of substrates.
Protocol 1: Representative Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an aryl halide with this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Representative Chan-Lam N-Arylation
This protocol outlines a general procedure for the N-arylation of an amine with this compound.
Materials:
-
This compound (1.5 equivalents)
-
Amine (1.0 equivalent)
-
Copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%)
-
Base (e.g., Pyridine, 2.0 equivalents)
-
Solvent (e.g., Dichloromethane)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a reaction vessel, add the amine, this compound, and the copper catalyst.
-
If using, add activated molecular sieves.
-
Add the solvent and then the base.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). The reaction is typically open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycles and Workflow Diagrams
The following diagrams illustrate the fundamental mechanisms and a general workflow for the described reactions.
Application Notes and Protocols for the Scale-up Synthesis of Biaryls Using (2-Fluoro-4-isopropoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of biaryl compounds utilizing (2-Fluoro-4-isopropoxyphenyl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. Biaryl scaffolds are crucial pharmacophores in numerous active pharmaceutical ingredients (APIs), and their efficient, scalable synthesis is of paramount importance in drug development. The inclusion of a fluoro and an isopropoxy group on the boronic acid moiety can significantly influence the physicochemical and pharmacokinetic properties of the resulting biaryl products, such as metabolic stability and target binding affinity. This guide outlines a robust and reproducible methodology for kilogram-scale production, focusing on reaction optimization, work-up procedures, and purification strategies to ensure high yield and purity.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl structures. This palladium-catalyzed reaction between an organoborane and an organic halide offers high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials, making it a favored method in the pharmaceutical industry.
This compound is a valuable building block for introducing a substituted phenyl ring into a target molecule. The fluorine atom can enhance metabolic stability and modulate the pKa of nearby functionalities, while the isopropoxy group can improve lipophilicity and target engagement. This application note will focus on the scale-up synthesis of a representative biaryl, 4'-(Isopropoxy)-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde, a key intermediate for various research and development applications.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (Ar²-B(OH)₂), activated by a base, transfers its aryl group to the palladium(II) complex. This is often the rate-limiting step.
-
Reductive Elimination: The diorganopalladium(II) intermediate eliminates the biaryl product (Ar¹-Ar²) and regenerates the Pd(0) catalyst, which re-enters the catalytic cycle.
Key Parameters for Scale-Up Synthesis
Successful and safe scale-up from the bench to a pilot plant or manufacturing facility requires careful consideration and optimization of several critical parameters:
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is crucial for achieving high catalytic turnover and preventing catalyst deactivation. For electron-rich boronic acids like this compound, bulky and electron-rich phosphine ligands are often preferred.
-
Base: The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can affect reaction kinetics, side reactions (e.g., protodeboronation), and downstream processing.
-
Solvent System: The solvent must be suitable for all reactants and the catalyst system. A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both organic and inorganic reagents.
-
Reaction Temperature and Time: These parameters must be carefully controlled to ensure complete conversion while minimizing the formation of impurities.
-
Work-up and Purification: Efficient and scalable work-up and purification procedures are essential for isolating the product in high purity and removing residual palladium, which is a major concern for pharmaceutical applications.
Experimental Protocol: Scale-up Synthesis of 4'-(Isopropoxy)-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde
This protocol describes a representative procedure for the kilogram-scale synthesis of 4'-(Isopropoxy)-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (kg) | Moles | Molar Equiv. |
| 4-Bromobenzaldehyde | 1122-91-4 | 185.02 | 1.85 | 10.0 | 1.0 |
| This compound | 480438-63-9 | 197.99 | 2.18 | 11.0 | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.0112 | 0.05 | 0.005 |
| Buchwald SPhos Ligand | 657408-07-6 | 410.47 | 0.0410 | 0.10 | 0.01 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.15 | 30.0 | 3.0 |
| Toluene | 108-88-3 | 92.14 | 18.5 L | - | - |
| Water (Deionized) | 7732-18-5 | 18.02 | 4.6 L | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | - |
| Brine | - | - | As needed | - | - |
Equipment:
-
20 L glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Heating/cooling mantle.
-
Addition funnel.
-
Filtration apparatus.
-
Drying oven.
Procedure:
-
Reactor Setup: Charge the 20 L reactor with 4-Bromobenzaldehyde (1.85 kg, 10.0 mol), this compound (2.18 kg, 11.0 mol), and Potassium Carbonate (4.15 kg, 30.0 mol).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen. Maintain a positive nitrogen pressure throughout the reaction.
-
Solvent Addition: Add Toluene (18.5 L) and Water (4.6 L) to the reactor.
-
Catalyst Preparation: In a separate flask under a nitrogen atmosphere, dissolve Palladium(II) Acetate (11.2 g, 0.05 mol) and SPhos (41.0 g, 0.10 mol) in a small amount of toluene.
-
Catalyst Charging: Add the catalyst solution to the reactor.
-
Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring. Monitor the reaction progress by HPLC until the consumption of 4-Bromobenzaldehyde is complete (typically 4-6 hours).
-
Cooling and Phase Separation: Cool the reaction mixture to room temperature. Stop the stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Aqueous Wash: Wash the organic layer with water (2 x 5 L) and then with brine (5 L).
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/water or heptane) to yield the pure 4'-(Isopropoxy)-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Process Workflow:
Expected Results and Data Presentation
The following table summarizes the expected quantitative data for the described scale-up synthesis.
| Parameter | Target Value |
| Reaction Scale | 10.0 mol (1.85 kg of 4-Bromobenzaldehyde) |
| Yield | 85-95% |
| Purity (by HPLC) | > 99.0% |
| Residual Palladium | < 10 ppm |
| Reaction Time | 4-6 hours |
| Final Product Appearance | White to off-white crystalline solid |
Applications in Drug Development
The 4'-(isopropoxy)-2'-fluoro-biphenyl scaffold is a valuable intermediate in the synthesis of various biologically active molecules. The presence of the fluoro and isopropoxy groups can impart desirable properties for drug candidates, including:
-
Enhanced Potency: The specific substitution pattern can lead to improved binding affinity with biological targets.
-
Improved Pharmacokinetic Profile: The fluorine atom can block metabolic hotspots, leading to increased metabolic stability and a longer half-life in the body.
-
Modulated Physicochemical Properties: The isopropoxy group can increase lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties.
This biaryl core can be further elaborated to access a wide range of potential therapeutics, including kinase inhibitors, receptor antagonists, and enzyme inhibitors.
Conclusion
The scale-up synthesis of biaryls using this compound via the Suzuki-Miyaura coupling is a robust and efficient method for accessing valuable intermediates for drug discovery and development. Careful optimization of reaction parameters, particularly the catalyst system and work-up procedure, is essential for achieving high yields and purity on a large scale. The protocol provided herein serves as a comprehensive guide for researchers and process chemists involved in the scale-up of biaryl synthesis.
Application of (2-Fluoro-4-isopropoxyphenyl)boronic acid in Pharmaceutical Intermediate Synthesis
Abstract
(2-Fluoro-4-isopropoxyphenyl)boronic acid is a key building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex pharmaceutical intermediates. Its unique structural features, including a fluorine atom and an isopropoxy group, are instrumental in modulating the pharmacokinetic and pharmacodynamic properties of the final drug substance. This document provides detailed application notes, experimental protocols for its use in Suzuki-Miyaura coupling, and an overview of the signaling pathways targeted by the resulting kinase inhibitors.
Introduction
Boronic acids are vital reagents in organic synthesis, particularly for the formation of carbon-carbon bonds.[1][2][3][4][5] Among these, substituted phenylboronic acids are of significant interest in drug discovery. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. This compound serves as a crucial intermediate in the synthesis of various therapeutic agents, including potent multi-kinase inhibitors used in oncology.[6] Its application is most prominent in the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient construction of biaryl structures.[1][2][4][5]
Application in Kinase Inhibitor Synthesis
This compound is a key precursor for the synthesis of kinase inhibitors that target signaling pathways implicated in cancer cell proliferation, angiogenesis, and metastasis. Notably, this intermediate is structurally integral to the synthesis of analogues of multi-kinase inhibitors such as Cabozantinib and Foretinib, which are known to inhibit receptor tyrosine kinases like MET and VEGFR2.[7][8] The fluoro-isopropoxy-phenyl moiety introduced by this boronic acid can occupy a critical region of the kinase binding pocket, contributing to the potency and selectivity of the inhibitor.
Key Pharmaceutical Intermediates Synthesized:
-
Analogues of Cabozantinib: An inhibitor of MET, VEGFR2, and other tyrosine kinases, used in the treatment of various cancers.[7][8][9][10]
-
Analogues of Foretinib: A multi-kinase inhibitor targeting MET and VEGFR2, investigated for the treatment of solid tumors.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction between this compound and a generic aryl halide, based on established protocols for similar substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-chloro-6,7-dimethoxyquinoline | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-bromo-N-methyl-2-pyridinecarboxamide | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | 92 |
| 3 | 2-chloro-5-iodopyrimidine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF/H₂O | 80 | 6 | 88 |
Note: The data presented in this table are representative and may vary based on specific reaction conditions and the nature of the aryl halide.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (5 mol%), and base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 6-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Signaling Pathways
The pharmaceutical agents synthesized using this compound often target key signaling pathways involved in cancer progression, such as the c-MET and VEGFR2 pathways.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Dual inhibition of c-MET and VEGFR2 signaling pathways by a multi-kinase inhibitor.[7][9][11][12][13][14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US11124481B2 - Method of preparing fluorine-18 labeled Cabozantinib and its analogs - Google Patents [patents.google.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cross-coupling of (2-Fluoro-4-isopropoxyphenyl)boronic acid with Aryl Chlorides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This application note provides a detailed protocol for the cross-coupling of (2-Fluoro-4-isopropoxyphenyl)boronic acid with a variety of aryl chlorides. The synthesis of 2-fluoro-4-isopropoxy-biphenyl derivatives is of significant interest in medicinal chemistry and materials science due to the unique electronic and conformational properties imparted by the fluoro and isopropoxy substituents. Aryl chlorides are often preferred starting materials in industrial settings due to their lower cost and wider availability compared to the corresponding bromides and iodides. However, their lower reactivity necessitates the use of highly active catalyst systems.
The protocols outlined below are designed to be robust and applicable to a range of aryl chloride substrates, providing researchers with a solid starting point for their synthetic endeavors.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl chlorides under optimized conditions. These values are based on typical yields reported in the literature for similar electronically and sterically diverse substrates.
| Entry | Aryl Chloride | Product | Typical Yield (%) |
| 1 | 4-Chloroacetophenone | 2-Fluoro-4-isopropoxy-4'-acetylbiphenyl | 85-95 |
| 2 | 4-Chlorobenzonitrile | 2-Fluoro-4-isopropoxy-4'-cyanobiphenyl | 80-90 |
| 3 | 1-Chloro-4-nitrobenzene | 2-Fluoro-4-isopropoxy-4'-nitrobiphenyl | 88-97 |
| 4 | 4-Chloroanisole | 2-Fluoro-4-isopropoxy-4'-methoxybiphenyl | 75-85 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 2-Fluoro-4-isopropoxy-4'-(trifluoromethyl)biphenyl | 82-92 |
| 6 | 2-Chlorotoluene | 2-Fluoro-4-isopropoxy-2'-methylbiphenyl | 70-80 |
| 7 | 3-Chloropyridine | 2-(2-Fluoro-4-isopropoxyphenyl)pyridine | 70-85 |
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with an aryl chloride. The protocol is representative and may require optimization for specific substrates.
Materials and Reagents:
-
This compound (≥97%)
-
Aryl chloride (≥98%)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable bulky phosphine ligand
-
Potassium phosphate tribasic (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed 1,4-dioxane or toluene/water mixture
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or microwave vial
-
Magnetic stirrer with heating plate/oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Detailed Protocol:
-
Reaction Setup: To a clean, dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl chloride (1.0 equivalent), palladium catalyst (e.g., Pd(OAc)₂; 1-3 mol%), and the phosphine ligand (e.g., XPhos; 2-6 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄; 2.0-3.0 equivalents). Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane or a toluene/water mixture, typically 10:1 v/v) to the reaction vessel via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl chloride.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or on a heating block set to the desired temperature (typically 80-120 °C). Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL).
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Reaction Monitoring of Suzuki Coupling with (2-Fluoro-4-isopropoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols for monitoring the Suzuki coupling reaction between an aryl halide and (2-Fluoro-4-isopropoxyphenyl)boronic acid, a key transformation for the synthesis of complex molecules in the pharmaceutical and materials science industries.
Accurate real-time and offline monitoring of this reaction is crucial for process optimization, ensuring reaction completion, maximizing yield, and minimizing impurities. In the context of pharmaceutical development, robust reaction monitoring is a key component of Process Analytical Technology (PAT), which aims to design, analyze, and control manufacturing processes through timely measurements of critical process parameters.[1][2][3] This document outlines protocols for various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Scheme
A general scheme for the Suzuki coupling of this compound with an aryl halide (Ar-X) is presented below. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and may need to be optimized for specific substrates.[4]
Figure 1: General reaction scheme for the Suzuki-Miyaura coupling.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
A representative experimental protocol for the Suzuki coupling of this compound with an aryl bromide is provided below. This protocol can be adapted for different aryl halides and reaction scales.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress using one of the techniques described below.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Monitoring Techniques
The choice of monitoring technique depends on the available instrumentation, the nature of the reactants and products, and the desired level of detail (qualitative vs. quantitative, offline vs. in-situ).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for monitoring the consumption of starting materials and the formation of the product.
Experimental Protocol: HPLC Monitoring
-
Reaction Sampling: At predetermined time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) to stop the catalytic cycle.
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where both reactants and the product have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Data Presentation: HPLC Monitoring Data
| Reaction Time (minutes) | Aryl Halide Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 28 | 27 |
| 30 | 55 | 53 |
| 60 | 88 | 86 |
| 120 | >99 | >98 |
Caption: Representative kinetic data for a Suzuki coupling reaction monitored by HPLC.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for monitoring volatile and thermally stable reactants and products, providing both quantitative data and mass information for peak identification.
Experimental Protocol: GC-MS Monitoring
-
Reaction Sampling and Quenching: Follow the same procedure as for HPLC monitoring.
-
Sample Preparation: The quenched sample may need to be derivatized to increase the volatility of the components. However, for many biaryl products, direct analysis is possible. Dilute the quenched sample further if necessary.
-
GC-MS Conditions (Representative):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of 50-500 amu.
-
Data Presentation: GC-MS Monitoring Data
| Reaction Time (minutes) | Relative Peak Area (Aryl Halide) | Relative Peak Area (Product) |
| 0 | 100 | 0 |
| 20 | 65 | 35 |
| 40 | 32 | 68 |
| 60 | 10 | 90 |
| 90 | <1 | >99 |
Caption: Example data from GC-MS monitoring, showing the change in relative peak areas over time.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR allows for real-time, non-invasive monitoring of the reaction mixture directly in the NMR tube, providing detailed structural and quantitative information.[7] The presence of fluorine in this compound makes ¹⁹F NMR a particularly powerful tool for monitoring its consumption and the formation of the fluorinated product.[7][8]
Experimental Protocol: In-situ ¹⁹F NMR Monitoring
-
Reaction Setup: The reaction is set up directly in an NMR tube, typically using a deuterated solvent. A small, sealed capillary containing a lock solvent and a reference standard can be used if the reaction solvent is not deuterated.
-
Data Acquisition: Acquire ¹⁹F NMR spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to the fluorine atom in the starting boronic acid and the final product. The relative integrals provide a direct measure of the reaction conversion.
Data Presentation: In-situ ¹⁹F NMR Monitoring Data
| Reaction Time (minutes) | Integral of Starting Material (¹⁹F Signal) | Integral of Product (¹⁹F Signal) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.78 | 0.22 | 22 |
| 30 | 0.45 | 0.55 | 55 |
| 60 | 0.15 | 0.85 | 85 |
| 120 | <0.01 | >0.99 | >99 |
Caption: Representative data from in-situ ¹⁹F NMR monitoring of a Suzuki coupling reaction.
Workflow and Logic Diagrams
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The successful implementation of Suzuki-Miyaura coupling reactions with this compound in a research and development setting relies on the ability to effectively monitor the reaction progress. The choice of analytical technique will be dictated by the specific goals of the study, with HPLC and GC-MS offering robust offline quantitative analysis, and in-situ NMR providing real-time mechanistic insights. By employing the detailed protocols and understanding the principles outlined in these application notes, researchers and drug development professionals can enhance process understanding, optimize reaction conditions, and ensure the consistent quality of their synthesized products. This aligns with the principles of Process Analytical Technology (PAT), leading to more efficient and robust pharmaceutical manufacturing processes.[9]
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 3. longdom.org [longdom.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. azom.com [azom.com]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
HPLC and LC-MS methods for tracking (2-Fluoro-4-isopropoxyphenyl)boronic acid consumption
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Introduction
(2-Fluoro-4-isopropoxyphenyl)boronic acid is a crucial building block in modern synthetic organic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] These reactions are fundamental to the synthesis of numerous pharmaceutical compounds and complex molecules. Accurate and real-time monitoring of the consumption of this boronic acid is essential for reaction optimization, yield maximization, and impurity profiling.[2] The development of robust analytical methods is therefore critical for process control in drug development and manufacturing.[3]
This application note provides detailed protocols for tracking the consumption of this compound in a reaction mixture using two complementary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method offers a simple, accessible approach for routine analysis, while the LC-MS/MS method provides superior sensitivity and selectivity for trace-level quantification.[4]
The inherent challenges in analyzing boronic acids, such as their potential for dehydration to form boroxines or their interaction with metal surfaces in LC systems, are addressed through optimized chromatographic conditions.[5][6]
Experimental Protocols
Sample Preparation for Reaction Monitoring
A simple and rapid dilution protocol is sufficient for monitoring the progress of a typical Suzuki-Miyaura coupling reaction.
-
Aliquot Collection : At specified time intervals, carefully extract a 10 µL aliquot from the vigorously stirred reaction mixture.
-
Quenching & Dilution : Immediately quench the reaction by diluting the aliquot into 990 µL of a 1:1 (v/v) solution of acetonitrile and water in a 1.5 mL microcentrifuge tube. This 100-fold dilution minimizes further reaction and prepares the sample for analysis.
-
Homogenization : Vortex the diluted sample for 30 seconds to ensure complete mixing and precipitation of any insoluble catalyst residues.
-
Clarification : Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Final Preparation : Transfer the clear supernatant into an HPLC vial for analysis. For highly concentrated reaction mixtures, further serial dilutions may be necessary to bring the analyte concentration within the calibration range.[7]
HPLC-UV Method
This method is suitable for at-line reaction monitoring where analyte concentrations are relatively high.
| Parameter | Condition |
| LC System | Standard HPLC or UPLC System |
| Column | XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 8 minutes, hold at 95% B for 1 min, return to 5% B in 0.1 min, equilibrate for 2.9 min |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| UV Detector | Photodiode Array (PDA) |
| Detection Wavelength | 225 nm |
| Run Time | 12 minutes |
Table 1: HPLC-UV Method Parameters.
LC-MS/MS Method
This highly sensitive and selective method is ideal for accurate quantification, especially at the final stages of the reaction where the boronic acid concentration is low.[8]
| Parameter | Condition |
| LC System | UPLC or HPLC System coupled to a tandem quadrupole mass spectrometer |
| Column | Acquity BEH C18, 1.7 µm, 2.1 x 50 mm[5] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 5 minutes, hold at 90% B for 1 min, return to 10% B in 0.1 min, equilibrate for 1.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 2 µL |
| Run Time | 8 minutes |
Table 2: LC Conditions for LC-MS/MS Method.
| Parameter | Condition |
| Mass Spectrometer | Tandem Quadrupole (e.g., SCIEX 7500 or equivalent) |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 40 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 500 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Mass Spectrometry Conditions.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (CE) |
| This compound | 197.0 | 139.0 | -22 V |
Table 4: Optimized MRM Transition. Note: The precursor ion corresponds to [M-H]⁻. The product ion and CE should be empirically optimized by infusing a standard solution.
Workflow and Reaction Pathway Diagrams
Caption: A flowchart of the sample preparation and analysis process.
Caption: The consumption of the boronic acid in a catalytic cycle.
Results and Discussion
The developed HPLC-UV and LC-MS/MS methods provide robust and reliable means to monitor the consumption of this compound.
Method Performance
A calibration curve was generated for the LC-MS/MS method over a concentration range of 1 pg/mL to 1000 pg/mL. The method demonstrated excellent linearity with a correlation coefficient (R²) greater than 0.99.[8] The high sensitivity of the method allows for precise determination of the reaction endpoint.
| Parameter | Result |
| Retention Time (RT) | 3.8 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 pg/mL |
| Limit of Quantification (LOQ) | 2.0 pg/mL[8] |
| Precision (%RSD, n=6) | < 4% |
| Accuracy (% Recovery) | 96% - 104% |
Table 5: Summary of Quantitative Performance for the LC-MS/MS Method.
The HPLC-UV method, while less sensitive, is perfectly suited for monitoring the initial, high-concentration phase of the reaction. Its simplicity and the widespread availability of HPLC systems make it a cost-effective tool for routine process checks.[1]
Chromatographic Considerations
Boronic acids can be challenging to analyze due to their polarity and tendency to interact with active sites on column hardware and stationary phases, leading to poor peak shape.[6] The use of modern columns with low metal interaction surfaces (e.g., Waters MaxPeak™ Premier or equivalent) and an acidic mobile phase modifier like formic acid helps to mitigate these issues, resulting in sharp, symmetrical peaks.[1] The stability of arylboronic acids is also pH-dependent, and maintaining acidic conditions can help prevent degradation during analysis.[9][10]
Conclusion
This application note details validated HPLC-UV and LC-MS/MS methods for the quantitative monitoring of this compound consumption in chemical reactions. The HPLC-UV method serves as a practical tool for routine, at-line monitoring, while the LC-MS/MS method provides the high sensitivity and selectivity required for accurate endpoint determination and trace-level analysis. These protocols offer researchers and process chemists reliable tools to optimize reaction conditions, improve yields, and ensure the quality of synthetic intermediates in the drug development pipeline.
References
- 1. waters.com [waters.com]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
General experimental workflow for using substituted phenylboronic acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental workflow for utilizing substituted phenylboronic acids in various key applications. The protocols outlined below are intended to serve as a comprehensive guide for researchers in organic synthesis, materials science, and biomedical engineering.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Substituted phenylboronic acids are crucial reagents in this palladium-catalyzed reaction.
Data Presentation: Reaction Yields
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with aryl halides.
| Phenylboronic Acid Derivative | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromobenzoic acid | Pd(OAc)₂ (2) | K₂CO₃ | Water | 100 | 1 | 95 | [1] |
| Phenylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ (0.2) | K₂CO₃ | DMF | 100 | - | >95 | [2] |
| Phenylboronic acid | 6-Chloroindole | P1 (1.0-1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 95 | |
| 4-Methylphenylboronic acid | 4-Bromotoluene | Si-CDI-Pd | K₂CO₃ | DMF/H₂O | 100 | 2 | 98 | [3] |
| 2-Hydroxyphenylboronic acid | Bromobenzene | NHC-Pd complex | NaOH | IPA/H₂O | 82 | 0.5 | 85 | [4] |
| 2-Methylphenylboronic acid | Bromobenzene | NHC-Pd complex | NaOH | IPA/H₂O | 82 | 0.5 | 82 | [4] |
| 2-(Trifluoromethyl)phenylboronic acid | Bromobenzene | NHC-Pd complex | NaOH | IPA/H₂O | 82 | 0.5 | 78 | [4] |
Experimental Workflow
The general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of 4-Methoxybiphenyl
This protocol describes the synthesis of 4-methoxybiphenyl from 4-iodoanisole and phenylboronic acid.[2]
Materials:
-
Phenylboronic acid (1.5 mmol)
-
4-Iodoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (2 mL)
-
Schlenk tube
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk tube, add 4-iodoanisole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add DMF to the reaction mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 100°C.
-
Stir the reaction mixture for the desired amount of time, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methoxybiphenyl.
Chan-Lam Cross-Coupling Reactions
The Chan-Lam coupling provides an efficient method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds using copper catalysts. This reaction is an important alternative to palladium-catalyzed methods.[5]
Data Presentation: Reaction Yields
The following table summarizes reaction conditions and yields for the Chan-Lam coupling of phenylboronic acids with various N- and O-nucleophiles.
| Phenylboronic Acid | Nucleophile | Catalyst (mol%) | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | N-benzyl-N-methylsulfamoyl azide | CuCl (10) | - | MeOH | rt | 16 | 91 | [6] |
| Phenylboronic acid | 2-Nitroimidazole | --INVALID-LINK--₂ (8) | K₂CO₃ | MeOH | rt | - | High | [7] |
| Phenylboronic acid | Aniline | NiCl₂·6H₂O (10) | DBU | ACN | rt | - | 78 | [8] |
| Phenylboronic acid | Pyrrole | Cu(OAc)₂ | Pyridine | - | rt | 72 | 93 | [5] |
| Arylboronic acids | Amines, Amides, Ureas | - | - | - | - | - | 55-93 | [9] |
| Arylboronic acid MIDA esters | Amines, Alcohols | - | - | - | - | - | 34-99 | [10] |
Experimental Workflow
The general workflow for a Chan-Lam N-arylation reaction is outlined below.
Caption: General workflow for Chan-Lam N-arylation.
Experimental Protocol: N-Arylation of a Sulfamoyl Azide
This protocol details the synthesis of an N-arylsulfamide from a sulfamoyl azide and phenylboronic acid.[6]
Materials:
-
N-benzyl-N-methylsulfamoyl azide (1.0 equiv)
-
Phenylboronic acid (2.0 equiv)
-
Copper(I) chloride (CuCl) (10 mol%)
-
Methanol (MeOH) (to make a 0.5 M solution with respect to the azide)
-
Reaction flask open to the air
Procedure:
-
In a reaction flask, dissolve N-benzyl-N-methylsulfamoyl azide and phenylboronic acid in methanol.
-
Add CuCl to the solution.
-
Stir the reaction mixture at room temperature, open to the air, for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-arylsulfamide product.
Phenylboronic Acid-Based Glucose Sensing
Substituted phenylboronic acids are widely used in the development of glucose sensors due to their ability to reversibly bind with the cis-diol groups of glucose. This interaction can be transduced into a measurable signal.[11][12]
Data Presentation: Sensor Performance
The performance of phenylboronic acid-based glucose sensors is summarized in the table below.
| Sensor Type | Detection Range | Sensitivity | Response Time | pH | Reference |
| Hydrogel Grating | - | 0.61%/mM | Fast | - | [13] |
| Hydrogel-Based Optical Diffuser | 5-50 mM | Increases with pH | - | 7.4 | [11][14] |
| Fully Passive Wireless Sensor | 0-500 mg/dL | 14 kHz/(mg/dL) | Continuous | - | [15] |
| Holographic Sensor | Physiological range | - | Real-time tracking | - | [16] |
Experimental Workflow: Fabrication of a Hydrogel-Based Sensor
The workflow for fabricating a phenylboronic acid-functionalized hydrogel for glucose sensing is shown below.[13][17]
Caption: Workflow for hydrogel-based glucose sensor fabrication.
Experimental Protocol: Preparation of a PBA-Functionalized Polyacrylamide Hydrogel
This protocol describes the preparation of a glucose-responsive hydrogel film.[13]
Materials:
-
Acrylamide (monomer)
-
3-Acrylamidophenylboronic acid (PBA monomer)
-
N,N'-Methylenebisacrylamide (cross-linker)
-
Photoinitiator (e.g., Irgacure 2959)
-
Deionized water
-
UV light source
Procedure:
-
Prepare a pre-polymer aqueous solution by dissolving acrylamide, 3-acrylamidophenylboronic acid, N,N'-methylenebisacrylamide, and the photoinitiator in deionized water.
-
Vortex and sonicate the solution to ensure all components are fully dissolved.
-
Pour the solution into a mold to create a film of the desired thickness.
-
Expose the solution to UV light for a sufficient time to induce polymerization and form the hydrogel film.
-
After polymerization, carefully remove the hydrogel film from the mold.
-
Wash the hydrogel extensively with deionized water to remove any unreacted monomers and initiator.
-
The resulting hydrogel is now ready for the fabrication of the sensing element and subsequent testing.
Analytical Characterization of Substituted Phenylboronic Acids
Accurate characterization of substituted phenylboronic acids is crucial for their effective use. Various analytical techniques are employed for their qualitative and quantitative analysis.
Data Presentation: Analytical Method Performance
The performance of common analytical methods for phenylboronic acids is detailed below.
| Technique | Analyte(s) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Key Advantage | Reference |
| UPLC-ESI-MS | Various boronic acids | 0.1 µg | 1.0 µg | 0.98 | High throughput, no derivatization | [18] |
| LC-MS/MS | Phenylboronic acid, 4-Methylphenylboronic acid, etc. | - | 2-10 pg/mL | >0.99 | High sensitivity and specificity | [19] |
| LC-MS/MS | Carboxyphenylboronic acid, Methylphenylboronic acid | - | 1 ng/mL | >0.99 | Trace level quantification | [20][21] |
| GC-MS (with PBA derivatization) | 2-MCPD | - | - | - | Enhances volatility and stability | [22] |
Experimental Workflow: LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of substituted phenylboronic acids by LC-MS/MS.
Caption: Workflow for LC-MS/MS analysis of phenylboronic acids.
Experimental Protocol: LC-MS/MS for Phenylboronic Acid Quantification
This protocol is for the sensitive quantification of various phenylboronic acids.[19]
Materials and Equipment:
-
Phenylboronic acid standards
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Standard Preparation:
-
Accurately weigh the phenylboronic acid compounds and dissolve them in methanol to create 1 mg/mL individual stock solutions.
-
Dilute the stock solutions to prepare a mixed standard (e.g., 10 µg/mL).
-
Perform serial dilutions of the mixed standard with 50:50 (v/v) methanol/water to create a calibration curve over the desired concentration range.
-
-
HPLC Conditions:
-
Column: A suitable C18 column (e.g., Acquity BEH C18).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: As per column specifications (e.g., 0.3 mL/min).
-
Gradient: A suitable gradient to achieve separation.
-
Injection Volume: 1-5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions and collision energies for each analyte.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the unknown samples.
-
Process the data to determine the concentration of the phenylboronic acids in the samples.
-
Experimental Protocol: GC-MS Derivatization
For GC-MS analysis, derivatization is often required to increase the volatility of phenylboronic acids.[22]
Materials:
-
Phenylboronic acid sample
-
Derivatizing agent (e.g., phenylboronic acid itself for diols, or a silylating agent like BSTFA for the boronic acid)
-
Suitable solvent (e.g., n-Heptane)
-
GC-MS system
Procedure (for derivatizing a diol with PBA):
-
Dissolve the diol-containing sample in a suitable solvent.
-
Add a solution of phenylboronic acid in the same solvent.
-
Vortex the mixture to ensure thorough mixing.
-
Heat the mixture if necessary to drive the reaction to completion.
-
After cooling, the sample is ready for injection into the GC-MS.
-
Analyze using a suitable temperature program and monitor for the characteristic ions of the phenylboronate ester.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan-Lam Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 13. orbi.umons.ac.be [orbi.umons.ac.be]
- 14. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 16. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. sciex.com [sciex.com]
- 20. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]
- 21. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 22. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (2-Fluoro-4-isopropoxyphenyl)boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in Suzuki-Miyaura cross-coupling reactions involving (2-Fluoro-4-isopropoxyphenyl)boronic acid. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my Suzuki coupling reaction with this compound. What are the most common initial checks I should perform?
A1: Low yields with this substrate can often be attributed to a few key factors. Start by systematically evaluating the following:
-
Reagent Quality: this compound, like many boronic acids, can be susceptible to degradation over time, particularly protodeboronation where the boronic acid moiety is replaced by a hydrogen atom.[1] Ensure you are using a fresh, high-purity batch of the boronic acid. The purity of your aryl halide, palladium catalyst, ligand, base, and solvents is also critical.
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen.[2] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). This involves using degassed solvents and properly purging the reaction vessel.
-
Catalyst and Ligand Choice: The steric hindrance from the ortho-fluoro and para-isopropoxy groups can impede the reaction. Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which are known to be effective for sterically demanding substrates.[2]
-
Base Selection: The choice of base is crucial and can significantly influence the reaction outcome.[2] Common bases to screen include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can affect both the rate of the desired reaction and potential side reactions.
Q2: I suspect protodeboronation of my this compound is a major issue. How can I minimize this side reaction?
A2: Protodeboronation is a common side reaction, especially with electron-rich boronic acids.[1] The electron-donating nature of the isopropoxy group can make your substrate more susceptible. To mitigate this:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases like K₃PO₄ or Cs₂CO₃.[3]
-
Anhydrous Conditions: Water is a proton source for this side reaction. Using anhydrous solvents can significantly reduce protodeboronation.[1] However, a small amount of water can sometimes be beneficial for dissolving the base, so careful optimization is key.
-
Use a More Stable Boronic Acid Derivative: Converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, is a highly effective strategy.[1] These derivatives often exhibit increased stability and slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[3]
-
Lower Reaction Temperature: Higher temperatures can accelerate protodeboronation.[3] If your catalyst is sufficiently active, running the reaction at a lower temperature may improve the yield.
Q3: The ortho-fluoro group in my boronic acid seems to be hindering the reaction. What strategies can I employ to overcome this steric hindrance?
A3: The ortho-fluoro substituent can indeed present a steric challenge. To address this:
-
Employ Bulky, Electron-Rich Ligands: As mentioned in Q1, ligands like SPhos, XPhos, and RuPhos are designed to facilitate coupling with sterically hindered partners.[2] These ligands can promote the crucial transmetalation and reductive elimination steps of the catalytic cycle.
-
Higher Reaction Temperatures: While this can increase the risk of protodeboronation, carefully increasing the reaction temperature can sometimes provide the necessary energy to overcome the steric barrier. This should be done in conjunction with monitoring for side product formation.
-
Screening Different Catalysts: Some pre-catalysts are specifically designed for challenging couplings. Consider screening different palladium sources and ligands to find the optimal combination for your specific aryl halide.
Troubleshooting Guide
If you are experiencing low yields, follow this step-by-step guide to diagnose and resolve the issue.
| Problem | Potential Cause | Recommended Action |
| Low or No Conversion of Starting Materials | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. |
| Consider using a more robust pre-catalyst. | ||
| Insufficiently active catalyst system for the substrate | Screen different palladium catalysts and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[2] | |
| Inappropriate base | Screen a variety of bases, such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[2] | |
| Suboptimal solvent | Try different solvent systems, for example, toluene/water, dioxane/water, or THF/water.[2] | |
| Reaction temperature is too low | Gradually increase the reaction temperature while monitoring for decomposition. | |
| Significant Formation of Protodeboronated Byproduct | Reaction conditions are too harsh | Lower the reaction temperature.[3] |
| Base is too strong | Switch to a milder base like K₃PO₄ or Cs₂CO₃.[3] | |
| Presence of excess water | Use anhydrous solvents and reagents.[1] | |
| Boronic acid is unstable under reaction conditions | Convert the boronic acid to a more stable pinacol or MIDA ester.[1] | |
| Formation of Homocoupling Product of the Boronic Acid | Presence of oxygen in the reaction | Ensure the reaction is run under strictly inert conditions with degassed solvents.[2] |
| Inefficient transmetalation | Optimize the catalyst, ligand, and base to promote efficient cross-coupling over homocoupling. |
Quantitative Data Summary
The following tables provide representative data on how different reaction parameters can influence the yield of Suzuki coupling reactions with structurally similar boronic acids. This data should serve as a guide for your optimization experiments.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | High (expected) | [2] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | High (expected) | [2] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | Moderate to Low | [4] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | Moderate to High | [5] |
Table 2: Effect of Base and Solvent on Yield
| Catalyst/Ligand | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂/SPhos | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | High (expected) | [2] |
| Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | Dioxane | 100 | High (expected) | [2] |
| Pd(dppf)Cl₂ | K₂CO₃ (2) | DMF/H₂O (1:1) | 70 | >95 (for a similar system) | [4] |
| Pd(PPh₃)₄ | Na₂CO₃ (2) | Toluene/H₂O (3:1) | 80 | Moderate (for a similar system) | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for your specific aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%))
-
Ligand (e.g., SPhos (4 mol%))
-
Base (e.g., K₃PO₄ (2.0 mmol, 2.0 equiv))
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 ratio, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key aspects of the Suzuki-Miyaura coupling reaction and a troubleshooting workflow.
References
How to prevent protodeboronation of (2-Fluoro-4-isopropoxyphenyl)boronic acid
Welcome to the technical support center for (2-Fluoro-4-isopropoxyphenyl)boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use, with a primary focus on preventing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of the byproduct 1-fluoro-3-isopropoxybenzene, consuming your starting material and reducing the yield of your desired cross-coupling product. This particular boronic acid is susceptible to protodeboronation due to the presence of an ortho-fluoro substituent, which can influence the electronic properties and stability of the C-B bond, especially under basic conditions commonly used in Suzuki-Miyaura coupling reactions.[2]
Q2: What are the primary factors that promote protodeboronation?
A: Several factors can accelerate the rate of protodeboronation:
-
Base: The presence of a base, particularly strong bases like hydroxides, is a major contributor to protodeboronation.[3]
-
Temperature: Higher reaction temperatures can increase the rate of this undesired side reaction.[4]
-
Water: Water can act as a proton source, facilitating the cleavage of the carbon-boron bond.[5]
-
Catalyst System: The choice of palladium catalyst and phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired protodeboronation.[6][7][8]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A: The most common method for detecting protodeboronation is through chromatographic analysis (TLC, GC, or LC-MS) of your reaction mixture. You will observe a new spot or peak corresponding to the protodeboronated byproduct, 1-fluoro-3-isopropoxybenzene. NMR spectroscopy can also be used to identify the characteristic signals of this byproduct in your crude reaction mixture.
Troubleshooting Guide: Minimizing Protodeboronation
This guide provides strategies to troubleshoot and minimize protodeboronation of this compound in your experiments.
Issue 1: Significant Formation of 1-fluoro-3-isopropoxybenzene Byproduct
Cause: The rate of protodeboronation is competitive with or faster than the desired cross-coupling reaction.
Solutions:
-
Optimize Reaction Conditions:
-
Choice of Base: Switch to a milder base. Weaker inorganic bases are often effective in promoting the Suzuki-Miyaura coupling while minimizing protodeboronation.
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of protodeboronation.
-
Solvent: Ensure the use of anhydrous solvents to minimize the presence of water, a key reagent for protodeboronation.
-
-
Employ a "Slow-Release" Strategy with Boronic Esters:
-
Convert the boronic acid to a more stable boronic ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester.[1][9][10][11] These derivatives slowly release the active boronic acid into the reaction mixture, keeping its concentration low and thus minimizing the rate of protodeboronation.[9][10][11]
-
-
Select a Highly Active Catalyst System:
-
Consider Base-Free Coupling Conditions:
Data Presentation: Comparison of Strategies to Mitigate Protodeboronation
The following tables summarize quantitative data on the effectiveness of different strategies to reduce protodeboronation.
Table 1: Effect of Phosphine Ligand on Palladium-Catalyzed Protodeboronation
| Phosphine Ligand | Steric Hindrance (Buried Volume, %Vbur) | Protodeboronation Yield (%) |
| PPh₃ | 33.7 | ~5 |
| P(o-tol)₃ | 40.8 | ~15 |
| P(t-Bu)₃ | 46.1 | ~40 |
| XPhos | 49.3 | ~55 |
| RuPhos | 48.1 | ~50 |
Data adapted from studies on related aryl boronic acid pinacol esters. The trend demonstrates that bulkier phosphine ligands can sometimes promote palladium-catalyzed protodeboronation.[6][7][8]
Table 2: General Effect of Base on Product Yield in Suzuki-Miyaura Coupling of Challenging Boronic Acids
| Base | Relative Strength | Typical Impact on Protodeboronation |
| NaOH, KOH | Strong | High |
| K₂CO₃, Na₂CO₃ | Moderate | Moderate |
| K₃PO₄, Cs₂CO₃ | Weak | Low |
| CsF | Weak | Low |
This table provides a qualitative guide. Weaker inorganic bases generally lead to lower rates of base-catalyzed protodeboronation.[4][5]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using this compound Pinacol Ester (Slow-Release Strategy)
This protocol is a general starting point and may require optimization for specific substrates.
1. Synthesis of this compound pinacol ester:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as THF or dichloromethane, add pinacol (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the next step after drying under vacuum.
2. Suzuki-Miyaura Cross-Coupling:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), this compound pinacol ester (1.2 eq), and a mild base such as K₃PO₄ (2.0 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary.
-
Add a degassed anhydrous solvent (e.g., dioxane, toluene, or THF).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Base-Free Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for base-sensitive boronic acids.[13]
-
In a reaction vial, add the aryl halide (1.0 eq) and this compound (1.5 eq).
-
Add a specialized palladium precatalyst that does not require base activation (e.g., a catalyst system that generates a cationic palladium intermediate).
-
The vial is sealed, and the atmosphere is replaced with an inert gas.
-
Add a degassed anhydrous solvent (e.g., THF).
-
Stir the reaction mixture at room temperature or slightly elevated temperature and monitor its progress.
-
Work-up and purification are performed as described in Protocol 1.
Visualizations
Caption: Base-catalyzed protodeboronation pathway.
Caption: Workflow for preventing protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Base-Free Suzuki-Miyaura Coupling - ChemistryViews [chemistryviews.org]
- 3. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. scite.ai [scite.ai]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (2-Fluoro-4-isopropoxyphenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature in Suzuki-Miyaura cross-coupling reactions involving (2-Fluoro-4-isopropoxyphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for a Suzuki-Miyaura coupling reaction with this compound?
A1: A general starting point for the Suzuki-Miyaura coupling of this compound is typically in the range of 80-100 °C.[1] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, solvent, and base used.[2] For less reactive coupling partners, such as aryl chlorides, higher temperatures may be necessary.[3] Conversely, for highly active catalyst systems, the reaction may proceed efficiently at lower temperatures, even room temperature in some cases.[4][5]
Q2: My reaction is giving a low yield. Could the reaction temperature be the issue?
A2: Yes, incorrect reaction temperature is a common reason for low yields in Suzuki-Miyaura couplings. Temperatures that are too low can lead to sluggish or incomplete reactions.[2] Conversely, excessively high temperatures can cause decomposition of the boronic acid (protodeboronation), the catalyst, or other reagents, leading to the formation of byproducts and reduced yield.[6][7] It is crucial to find the optimal temperature that balances reaction rate with reagent stability.
Q3: What are the common side reactions related to temperature when using this compound?
A3: The most common temperature-related side reaction is protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by high temperatures and the presence of water or protic solvents.[1][8] Another potential side reaction is homocoupling of the boronic acid, which can also be promoted by higher temperatures and the presence of oxygen.[9] Dehalogenation of the aryl halide partner is another possible side reaction.[10]
Q4: How does the ortho-fluoro substituent on the boronic acid affect the choice of reaction temperature?
A4: The ortho-fluoro substituent makes the boronic acid more electron-deficient, which can increase its susceptibility to protodeboronation, especially at elevated temperatures.[4] Therefore, it is often beneficial to start with milder temperature conditions and carefully monitor the reaction progress to minimize this degradation pathway.
Troubleshooting Guide
This section provides specific advice for common experimental issues encountered when optimizing the reaction temperature for the coupling of this compound.
Problem: The reaction is not proceeding to completion, and I'm recovering starting materials.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS at each step. For challenging couplings, temperatures up to the boiling point of the solvent may be required.[11] |
| Catalyst is not active at the current temperature. | Ensure you are using a suitable catalyst and ligand system. Some highly active Buchwald or PEPPSI catalysts can facilitate reactions at lower temperatures.[5] If using a Pd(II) precatalyst, ensure the conditions are sufficient for its reduction to the active Pd(0) species.[9] |
| Insufficient reaction time. | Even at an appropriate temperature, some reactions may require longer times to go to completion. Allow the reaction to stir for an extended period (e.g., 12-24 hours) before concluding that the temperature is too low.[12] |
Problem: The yield is low, and I'm observing significant byproduct formation.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high, leading to protodeboronation. | Decrease the reaction temperature. Consider using a more active catalyst that allows for lower reaction temperatures.[13] Shorter reaction times can also help minimize this side reaction.[1] |
| Homocoupling of the boronic acid. | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to minimize oxygen, which can promote homocoupling.[3][9] Lowering the temperature may also reduce the rate of this side reaction. |
| Catalyst decomposition at high temperatures. | If the reaction mixture turns black (palladium black), it's a sign of catalyst decomposition. Use a more thermally stable ligand or consider a lower reaction temperature. |
Data Presentation: Temperature Effects on Suzuki-Miyaura Coupling
The following table summarizes the general effect of temperature on key parameters in a Suzuki-Miyaura coupling reaction.
| Temperature Range | Reaction Rate | Risk of Protodeboronation | Risk of Catalyst Decomposition | General Applicability |
| Room Temperature (20-25 °C) | Slow | Low | Low | Requires highly active catalysts and reactive substrates.[5] |
| Moderate (50-80 °C) | Moderate | Moderate | Low to Moderate | A good starting point for many systems, balancing rate and stability.[14] |
| High (80-120 °C) | Fast | High | Moderate to High | Often necessary for less reactive substrates like aryl chlorides, but requires careful optimization to avoid side reactions.[15][16] |
| Very High (>120 °C) | Very Fast | Very High | High | Typically used in microwave-assisted synthesis for very short reaction times.[17] |
Experimental Protocols
Protocol 1: General Conditions for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).[9]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, THF/water).[18]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid optimization and synthesis.
-
Reagent Preparation: In a microwave reaction vial containing a stir bar, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[17]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).[17]
-
Work-up and Purification: After cooling, work up and purify the product as described in Protocol 1.[17]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation with Fluorinated Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions involving fluorinated boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Catalyst Performance Issues
Question 1: Why is my Suzuki-Miyaura coupling reaction with a fluorinated boronic acid sluggish or failing to go to completion?
Answer: Several factors can contribute to low reactivity in Suzuki-Miyaura couplings with fluorinated boronic acids:
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Electronic Effects: The highly electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of the boronic acid. This slowdown of the transmetalation step, a crucial part of the catalytic cycle, is a common issue. To overcome this, more active catalyst systems and optimized reaction conditions are often necessary.[1]
-
Catalyst Deactivation by Fluoride: Fluoride ions, which can be present as byproducts or impurities, can deactivate the palladium catalyst. These ions can interact with the palladium center, forming inactive palladium-fluoride species and hindering key steps like reductive elimination.[2]
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Protodeboronation: This is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material without forming the desired product.[3] This is particularly prevalent with electron-deficient boronic acids and can be promoted by the presence of water or a strong base.[3][4]
Question 2: I am observing the formation of a black precipitate in my reaction. What does this indicate and how can I prevent it?
Answer: The formation of a black precipitate is likely palladium black, which is an inactive, agglomerated form of the palladium catalyst.[5] This is a common sign of catalyst decomposition and can be caused by:
-
High Temperatures: Elevated temperatures can accelerate the agglomeration of palladium nanoparticles.
-
Incomplete Ligand Coordination: If the ligand concentration is too low or the ligand is not robust enough, it may not adequately stabilize the palladium nanoparticles, leading to their aggregation.
-
Presence of Oxygen: Oxygen can lead to catalyst decomposition and the formation of palladium black.[6]
To prevent the formation of palladium black, you can try the following:
-
Reduce the reaction temperature.
-
Increase the ligand-to-palladium ratio.
-
Use more robust ligands that can better stabilize the palladium catalyst.
-
Ensure the reaction is performed under a strictly inert atmosphere.[6]
Question 3: My reaction starts well but then stalls before completion. What is the likely cause?
Answer: This is a classic sign of progressive catalyst deactivation. The catalyst is initially active but is gradually poisoned over the course of the reaction. With fluorinated boronic acids, the primary suspect is the slow release of fluoride ions that poison the catalyst over time.[7]
To address this, consider:
-
Using a Fluoride Scavenger: Adding a fluoride scavenger can help to remove fluoride ions from the reaction mixture as they are formed, protecting the catalyst.
-
Switching to a More Stable Boronic Acid Derivative: Using a potassium trifluoroborate salt or a boronate ester can provide a slower, more controlled release of the boronic acid, which can minimize both protodeboronation and the concentration of free fluoride at any given time.[4][8][9]
II. Side Reactions and Impurities
Question 4: I am seeing a significant amount of a byproduct that appears to be the result of my boronic acid coupling with itself (homocoupling). How can I minimize this?
Answer: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species.[4][10] To minimize homocoupling:
-
Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[4]
-
Use of a Pre-formed Pd(0) Source: Using a catalyst that is already in the active Pd(0) state can minimize the presence of Pd(II) species that can promote homocoupling.[4]
-
Appropriate Ligand-to-Palladium Ratio: Maintaining an optimal ligand-to-palladium ratio is crucial for stabilizing the active catalyst and preventing side reactions.[4]
Question 5: How can I determine if protodeboronation is the main cause of my low yield, and what are the best ways to prevent it?
Answer: To diagnose protodeboronation, you can analyze your crude reaction mixture by LC-MS or GC-MS to look for the arene byproduct (the fluorinated aromatic ring with a hydrogen where the boron group was).
To prevent protodeboronation:
-
Use Anhydrous Conditions: Since water is a proton source for this side reaction, using dry solvents and reagents is critical.
-
Careful Choice of Base: A milder base, such as K3PO4 or Cs2CO3, is often preferred over strong bases like NaOH or KOH.[4]
-
Use a Protected Boronic Acid Derivative: As mentioned previously, potassium trifluoroborate salts or boronate esters are significantly more stable towards protodeboronation.[4][8][9][11]
Data Presentation
Table 1: Troubleshooting Guide for Common Issues in Suzuki-Miyaura Coupling with Fluorinated Boronic Acids
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low to no yield, starting material consumed | Protodeboronation of the fluorinated boronic acid. | Use anhydrous conditions. Switch to a milder base (e.g., K3PO4, Cs2CO3).[4] Use a more stable boronic acid derivative (potassium trifluoroborate salt or boronate ester).[4][8][9] |
| Low to no yield, starting material unreacted | Catalyst deactivation by fluoride ions. Sluggish transmetalation due to electronic effects. | Add a fluoride scavenger. Use a more active catalyst system (e.g., with a more electron-rich ligand). Increase the reaction temperature cautiously. |
| Formation of a black precipitate | Catalyst agglomeration into inactive palladium black. | Reduce the reaction temperature. Increase the ligand-to-palladium ratio. Use a more robust, stabilizing ligand. Ensure a strictly inert atmosphere.[6] |
| Significant homocoupling of boronic acid | Presence of oxygen. Excess Pd(II) species. | Thoroughly degas all solvents and the reaction mixture.[4] Use a pre-formed Pd(0) catalyst source.[4] |
| Reaction starts but stalls before completion | Progressive catalyst poisoning by fluoride. | Add a fluoride scavenger. Use a slow-release strategy by employing a more stable boronic acid derivative.[7] |
Table 2: Comparison of Boronic Acid Derivatives in Suzuki-Miyaura Coupling
| Boron Reagent | Advantages | Disadvantages |
| Fluorinated Boronic Acid | Readily available. | Prone to protodeboronation and catalyst deactivation by fluoride.[3] Can be unstable. |
| Fluorinated Boronate Ester (e.g., Pinacol Ester) | More stable to protodeboronation.[4] Easier to handle and purify. | Requires an additional synthetic step. May have slower reactivity. |
| Potassium Fluorinated Aryltrifluoroborate Salt | Highly stable to protodeboronation and air.[4][8][9][11] Crystalline and easy to handle. | Requires preparation from the boronic acid. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Boronic Acid
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the fluorinated boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K3PO4, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and any additional ligand.
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6][12]
Protocol 2: Preparation and Use of a Potassium Aryltrifluoroborate Salt
-
Preparation:
-
Dissolve the fluorinated arylboronic acid in methanol.
-
Add an aqueous solution of potassium hydrogen fluoride (KHF2, 4.0 equiv.).
-
Stir the mixture at room temperature for 1 hour.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane) to remove any unreacted boronic acid.
-
Lyophilize the aqueous layer to obtain the potassium aryltrifluoroborate salt as a white solid.[13][14]
-
-
Use in Suzuki-Miyaura Coupling:
-
Follow the general procedure in Protocol 1, substituting the potassium aryltrifluoroborate salt for the boronic acid. A base is still required for the coupling reaction.
-
Protocol 3: Reactivation of a Fluoride-Poisoned Palladium Catalyst (General Guideline)
Note: The effectiveness of this procedure can vary depending on the nature of the catalyst and the severity of the poisoning.
-
Catalyst Recovery: If the catalyst is heterogeneous (e.g., Pd on carbon), it can be recovered by filtration. If it is a homogeneous catalyst that has precipitated as palladium black, it can also be recovered by filtration.
-
Washing: Wash the recovered catalyst thoroughly with deionized water and an organic solvent (e.g., acetone or ethanol) to remove any adsorbed organic impurities.
-
Treatment with a Base: Create a slurry of the washed catalyst in an aqueous solution of a mild base, such as sodium carbonate. Heat the slurry (e.g., to 80-100 °C) for a period of time (e.g., 1-2 hours) to help displace the fluoride from the palladium surface.[15]
-
Washing to Neutrality: After the base treatment, wash the catalyst repeatedly with deionized water until the washings are neutral.
-
Drying: Dry the washed catalyst thoroughly under vacuum before attempting to reuse it.
Mandatory Visualizations
Caption: Mechanism of palladium catalyst deactivation by fluoride ions.
Caption: Troubleshooting workflow for low yield in couplings with fluorinated boronic acids.
Caption: Decision tree for selecting a mitigation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 14. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 15. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from (2-Fluoro-4-isopropoxyphenyl)boronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving (2-Fluoro-4-isopropoxyphenyl)boronic acid.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of products from reactions utilizing this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Q1: My purified product shows a lower melting point and broader NMR signals than expected. What are the likely impurities?
A1: A depressed and broad melting point, along with broad NMR signals, strongly suggests the presence of impurities. The most common impurities in Suzuki-Miyaura reactions involving this compound include:
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Homocoupling byproduct: The self-coupling of this compound to form 2,2'-Difluoro-4,4'-diisopropoxy-1,1'-biphenyl. This is often promoted by the presence of oxygen.
-
Protodeboronation product: The replacement of the boronic acid group with a hydrogen atom, resulting in 1-fluoro-3-isopropoxybenzene. This can be caused by excess water or harsh basic conditions.[1]
-
Residual starting materials: Unreacted this compound or the coupling partner (e.g., an aryl halide).
-
Palladium catalyst residues: These can sometimes be complexed with the product or other species in the mixture.
We recommend analyzing your crude and purified material by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the number and nature of the impurities.
Q2: I'm having trouble removing the unreacted boronic acid and its homocoupling byproduct. What purification strategies are most effective?
A2: Several strategies can be employed to remove polar impurities like residual boronic acid and its homocoupling byproduct:
-
Aqueous Workup: A basic aqueous wash (e.g., with 1M NaOH or K₂CO₃) during the reaction workup can help remove the acidic boronic acid by converting it into its water-soluble boronate salt.
-
Recrystallization: If your product is a solid, recrystallization is often a highly effective method for removing both polar and non-polar impurities. Experiment with different solvent systems, such as ethanol/water or hexane/ethyl acetate, to find the optimal conditions.
-
Silica Gel Column Chromatography: This is a versatile technique for separating compounds with different polarities. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the desired biaryl product before the more polar boronic acid and homocoupling byproducts.
-
Scavenger Resins: Boronic acid scavenger resins can be used to selectively bind and remove unreacted boronic acid from the reaction mixture.
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be due to several factors:
-
Rapid cooling: Cooling the solution too quickly can prevent proper crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incorrect solvent system: The chosen solvent may not be ideal for your product. The product might be too soluble, or the impurities might be inhibiting crystallization. Try different solvent combinations. For products that are highly soluble in a particular solvent, adding an anti-solvent (a solvent in which the product is poorly soluble) can induce crystallization.
-
Presence of impurities: Impurities can interfere with the crystallization process. It may be necessary to first purify the crude product by column chromatography to remove the bulk of the impurities before attempting recrystallization.[2]
Q4: I am struggling to separate my desired product from a closely eluting impurity during column chromatography. What can I do to improve the separation?
A4: If you are experiencing co-elution during column chromatography, consider the following optimization strategies:[2]
-
Optimize the Solvent System: Even small changes to the eluent composition (e.g., from a 9:1 to a 9.5:0.5 ratio of hexane:ethyl acetate) can significantly impact separation.
-
Try Alternative Solvent Systems: If a hexane/ethyl acetate system is not effective, explore other options like dichloromethane/hexane or toluene/ethyl acetate.
-
Change the Stationary Phase: If you are using standard silica gel, switching to a different stationary phase like alumina or a bonded phase (e.g., diol, cyano, or a pentafluorophenyl (PFP) phase for fluorinated compounds) can alter the selectivity and improve separation.[2]
-
Use Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a shallow gradient where the polarity of the eluent is gradually increased can help resolve closely eluting compounds.
Data on Purification of a Structurally Similar Compound
| Purification Method | Initial Purity (Crude) | Final Purity | Typical Yield | Notes |
| Recrystallization (Ethanol/Water) | 85% | 98.5% | 75% | Effective for removing non-polar impurities. |
| Recrystallization (Hexane/Ethyl Acetate) | 85% | 97.0% | 80% | Good for removing more polar impurities. |
| Silica Gel Column Chromatography | 85% | >99% | 65% | Can achieve very high purity, but may result in lower yields due to product loss on the column. |
Data adapted from a technical guide for 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate and should be considered as representative values.[2]
Experimental Protocols
Protocol 1: General Procedure for Aqueous Workup
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel and wash with a 1M aqueous solution of NaOH or K₂CO₃ (2 x 50 mL).
-
Separate the organic layer and wash it with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture such as hexane/ethyl acetate).
-
Hot Filtration (optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can induce crystallization.
-
Cooling: Once crystals have started to form at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material in various solvent systems (e.g., different ratios of hexane and ethyl acetate). An ideal Rf value for the desired product is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the packed column ("dry loading"). Alternatively, dissolve the crude product in a minimal amount of the mobile phase and carefully load the solution onto the top of the column ("wet loading").
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
Technical Support Center: Suzuki-Miyaura Coupling with Ortho-Substituted Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura coupling reactions involving sterically hindered ortho-substituted boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with an ortho-substituted boronic acid is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in couplings with sterically hindered substrates are common and typically stem from the challenging nature of the transmetalation and reductive elimination steps in the catalytic cycle.[1] The most critical parameters to optimize are the choice of ligand, base, and palladium precursor.[2] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often essential to facilitate these difficult couplings.[1][2]
Q2: I am observing significant amounts of side products, such as protodeboronation and homocoupling. How can these be minimized?
A2: Protodeboronation, the cleavage of the C-B bond by a proton source, can be a major issue. To mitigate this, consider using anhydrous solvents and bases. Alternatively, converting the boronic acid to a more stable derivative like a boronate ester (e.g., pinacol boronate, MIDA boronate) or a potassium trifluoroborate salt can significantly reduce this side reaction.[2][3] Homocoupling of the boronic acid can occur in the presence of Pd(II) species and oxygen.[4] Ensuring the reaction is thoroughly degassed and run under an inert atmosphere can minimize this.[5]
Q3: What are the recommended catalyst systems for coupling sterically demanding ortho-substituted boronic acids?
A3: For sterically hindered couplings, standard catalysts like Pd(PPh₃)₄ are often ineffective.[5] More robust systems are required. Highly effective options include:
-
Buchwald-type biarylphosphine ligands: Ligands such as XPhos, SPhos, and RuPhos are known to be highly effective for sterically demanding couplings.[1][6]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands can also be very effective in promoting these challenging reactions.[7]
-
Specialized Pre-catalysts: Buchwald G3 and G4 pre-catalysts are air- and moisture-stable and are designed for the rapid generation of the active Pd(0) catalyst, making them ideal for hindered couplings.[5] PEPPSI-type pre-catalysts are also a good option, particularly with NHC ligands.[5]
Q4: Can the stability of the ortho-substituted boronic acid be an issue?
A4: Yes, ortho-substituted boronic acids can be prone to decomposition, particularly protodeboronation. To improve stability, they can be converted to diethanolamine adducts, which are often crystalline, air- and water-stable solids.[8] These adducts can be used directly in Suzuki-Miyaura coupling reactions, typically in protic solvents.[1][8]
Troubleshooting Guides
Problem: Low to No Conversion of Starting Material
This is a frequent challenge with sterically hindered substrates. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low conversion.
Data Presentation
Table 1: Comparison of Ligands for a Sterically Hindered Suzuki-Miyaura Coupling
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 | [9] |
| SPhos | 1 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 | [6] |
| XPhos | 1 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 | [1] |
| RuPhos | 1 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 88 | [1] |
| AntPhos | 1 | K₃PO₄ | Toluene | 110 | 12 | 63 | [10][11] |
Table 2: Effect of Base on a Challenging Suzuki-Miyaura Coupling
| Base | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Na₂CO₃ | Pd(OAc)₂/SPhos | Dioxane/H₂O | 100 | 18 | 45 | General Knowledge |
| K₂CO₃ | Pd(OAc)₂/SPhos | Dioxane/H₂O | 100 | 18 | 68 | [9] |
| K₃PO₄ | Pd(OAc)₂/SPhos | Dioxane/H₂O | 100 | 12 | 85 | [6] |
| Cs₂CO₃ | Pd(OAc)₂/SPhos | Dioxane | 100 | 12 | 90 | [12] |
| t-BuOK | Pd₂(dba)₃/SPhos | Dioxane | 80 | 8 | 95 | [2] |
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the ortho-substituted boronic acid or its derivative (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: Preparation of a Diethanolamine Boronate Adduct
-
Dissolution: In a vial with a stir bar, dissolve the ortho-substituted boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1][8]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[8]
-
Precipitation: A precipitate will form. The initial solid may dissolve completely before the precipitate forms.[8]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can be used directly in Suzuki-Miyaura coupling reactions.[1][8]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Effect of steric hindrance on the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
Addressing solubility issues of boronic acids and substrates in Suzuki reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for addressing solubility issues encountered during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My boronic acid or aryl halide is poorly soluble in common Suzuki reaction solvents. What is the first and most direct approach to solve this?
The most straightforward initial approach involves modifying the reaction's solvent system and temperature.[1]
-
Increase Temperature: Many Suzuki couplings are conducted at elevated temperatures, typically between 80-110 °C. Increasing the temperature can significantly enhance the solubility of solid reactants. However, be mindful that higher temperatures may also promote side reactions such as protodeboronation or catalyst degradation.[1]
-
Solvent Screening: If adjusting the temperature is not sufficient, a screening of different solvents is recommended. A variety of organic solvents can be employed in Suzuki reactions, including ethers (dioxane, THF), aromatics (toluene), and amides (DMF).[2] For substrates with high polarity, polar aprotic solvents like DMF can be particularly effective.[1]
-
Use of Co-solvents: The addition of water as a co-solvent is a common practice in Suzuki reactions. Water aids in dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) and is thought to be involved in the transmetalation step of the catalytic cycle. For substrates that are soluble in organic solvents, a biphasic system such as Toluene/H₂O or Dioxane/H₂O is standard.[1]
Q2: My reaction is running in a biphasic mixture, but the conversion rate is very slow. How can I speed it up?
Slow reaction rates in biphasic systems are often a result of poor mass transfer between the aqueous phase (containing the base and activated boronic acid) and the organic phase (containing the aryl halide and palladium catalyst).[1][3] Here are two key strategies to enhance the reaction rate:
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously. This creates an emulsion, which maximizes the interfacial area between the two phases, facilitating more efficient interaction between reactants.[1][4]
-
Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst can significantly accelerate biphasic reactions.[1][5] PTCs, such as quaternary ammonium salts like tetrabutylammonium bromide (TBAB), shuttle the boronate anion from the aqueous phase to the organic phase, where it can react with the palladium complex.[1][6]
Q3: Can the choice of base impact my reaction if I'm facing solubility issues?
Yes, the base is a critical component, and its properties can significantly affect the reaction outcome, especially when dealing with poor solubility.[1]
-
Solubility of the Base: The base must have some solubility in the reaction medium to activate the boronic acid.[1] For instance, in aqueous systems, inorganic bases like K₂CO₃ or K₃PO₄ are common choices due to their good water solubility.[1][7] If you are working under anhydrous conditions, an organic base like triethylamine (TEA) might be considered.[1]
-
Base Strength: While stronger bases can sometimes accelerate the reaction, they may not be suitable for substrates with base-sensitive functional groups.[1] It's a trade-off that needs to be considered based on your specific substrates.
-
Physical Form: Using a finely powdered and dry base is crucial. Clumped or coarse particles have a lower surface area, which can lead to poor reproducibility and incomplete reactions.[1]
Q4: What are my options when my reactants are insoluble in all common solvent systems, even at high temperatures?
For exceptionally insoluble substrates, such as large polycyclic aromatic hydrocarbons, conventional solution-phase synthesis may not be practical. In such challenging cases, consider these alternative strategies:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are often more soluble in organic solvents and more stable than their corresponding boronic acids.[2][8] They can be a valuable alternative to circumvent solubility and stability issues.[9]
-
Solid-State Mechanochemistry: This technique involves grinding solid reactants together, often with a catalytic amount of liquid, to initiate a chemical reaction. It is a powerful alternative for extremely insoluble substrates where solution-phase chemistry fails.[1]
Q5: How does the choice of ligand affect a Suzuki reaction with poorly soluble substrates?
While ligands do not directly solubilize the reactants, their selection is critical for the catalyst's activity and stability, which is especially important under the harsher conditions (e.g., high temperatures) often required to overcome solubility problems.[1] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) form highly active palladium catalysts. This high activity can enable the reaction to proceed at lower temperatures or drive sluggish reactions to completion even with low concentrations of dissolved substrate.[1]
Troubleshooting Guides
Problem: Poor Solubility of Boronic Acid or Aryl Halide
| Parameter | Recommended Action | Rationale |
| Temperature | Increase the reaction temperature in increments (e.g., from 80°C to 100°C). | Higher temperatures generally increase the solubility of solids.[1][10][11] |
| Solvent System | Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dioxane, DMF). | Different solvents can have significantly different solvating powers for your specific substrates.[2][12] |
| Co-solvent | Introduce water to create a biphasic system (e.g., Toluene/H₂O, Dioxane/H₂O). | Water helps dissolve the inorganic base and can facilitate the reaction.[1][13] |
| Phase-Transfer Catalyst | Add a phase-transfer catalyst like TBAB (10-20 mol%). | Facilitates the transfer of the boronate from the aqueous to the organic phase in biphasic systems.[1][5] |
Problem: Slow or Incomplete Conversion in a Biphasic System
| Parameter | Recommended Action | Rationale |
| Stirring Rate | Increase the stirring speed to ensure vigorous mixing. | Creates a fine emulsion, maximizing the interfacial area for reaction.[1][4] |
| Phase-Transfer Catalyst | Add a phase-transfer catalyst (e.g., TBAB, Aliquat 336). | Shuttles the boronate anion to the organic phase, accelerating the reaction.[1][5] |
| Base Concentration | Ensure the base is sufficiently concentrated in the aqueous phase. | A higher concentration of the activated boronate species can drive the reaction forward.[3] |
| Ligand Choice | Employ a more active ligand (e.g., Buchwald-type ligands). | A more active catalyst can compensate for low reactant concentrations in the organic phase.[1] |
Experimental Protocols
General Protocol for a Biphasic Suzuki-Miyaura Coupling Reaction
-
Reactant Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition and Degassing: Add the organic solvent (e.g., Toluene) and water in the desired ratio (e.g., 4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes while stirring.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand if necessary. Briefly mix with a small amount of the degassed organic solvent.[1]
-
Reaction Initiation: Add the catalyst mixture to the Schlenk flask via syringe.
-
Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time (monitor by TLC or LC-MS).[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Experimental Workflows
A critical aspect of troubleshooting is having a clear, logical workflow. The following diagrams, generated using the DOT language, illustrate decision-making processes for addressing solubility issues in Suzuki reactions.
Caption: A workflow for troubleshooting poor substrate solubility in Suzuki reactions.
Caption: A workflow for optimizing slow biphasic Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro- and 4-Fluorophenylboronic Acid Isomers
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the successful synthesis of target molecules. Phenylboronic acids are crucial reagents in modern organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, making fluorinated phenylboronic acids valuable tools in the synthesis of pharmaceuticals and advanced materials. This guide provides a detailed comparison of the reactivity of 2-fluorophenylboronic acid and 4-fluorophenylboronic acid, supported by theoretical principles and available data, to aid in the strategic selection of these isomers for synthetic applications.
Theoretical Background: Understanding the Reactivity Differences
The reactivity of 2-fluoro- and 4-fluorophenylboronic acid in Suzuki-Miyaura coupling is primarily influenced by a combination of electronic and steric effects, as well as the acidity of the boronic acid moiety. These factors predominantly impact the transmetalation step, which is often the rate-determining step in the catalytic cycle.
Electronic Effects
The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can participate in a resonance effect (+M), donating electron density to the aromatic ring. The net electronic effect of the fluorine substituent depends on its position relative to the boronic acid group.
-
4-Fluorophenylboronic Acid (para-isomer): In the para position, both the inductive and resonance effects are at play. The electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect.[1] This results in a moderate net electron-withdrawing character.
-
2-Fluorophenylboronic Acid (ortho-isomer): When the fluorine atom is in the ortho position, its strong inductive effect is more pronounced due to its proximity to the boronic acid group. This can increase the Lewis acidity of the boron center, which may facilitate the formation of the reactive boronate species required for transmetalation.[2]
The electron-withdrawing nature of the fluorine substituent generally influences the nucleophilicity of the aryl group attached to the boron atom. A more electron-deficient aryl group can exhibit a slower rate of transmetalation to the palladium center.
Steric Effects
Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. The ortho-substituent in 2-fluorophenylboronic acid is in close proximity to the reactive boronic acid group. This can sterically hinder the approach of the bulky palladium catalyst complex to the boron atom, potentially slowing down the transmetalation step compared to the less sterically hindered 4-fluoro isomer.[3][4] In many cases, para-substituted reactants are favored over their ortho-counterparts due to reduced steric hindrance.[5]
Acidity and Boronate Formation
The acidity of the boronic acid, indicated by its pKa value, is a crucial factor. A lower pKa signifies a stronger Lewis acid, which can more readily form the tetrahedral boronate species upon reaction with a base. This boronate formation is essential for the subsequent transmetalation step. The introduction of an electron-withdrawing fluorine atom increases the acidity of phenylboronic acid.[1] Notably, 2-fluorophenylboronic acid is a stronger acid than 4-fluorophenylboronic acid. This enhanced acidity in the ortho-isomer is attributed to the potential formation of an intramolecular hydrogen bond between the hydroxyl group of the boronic acid and the adjacent fluorine atom.[1]
Data Presentation: A Comparative Overview
The following table summarizes the key properties of 2-fluoro- and 4-fluorophenylboronic acid and provides a qualitative prediction of their reactivity in Suzuki-Miyaura coupling based on the theoretical principles discussed.
| Property | 2-Fluorophenylboronic Acid | 4-Fluorophenylboronic Acid |
| Molecular Formula | C₆H₆BFO₂ | C₆H₆BFO₂ |
| CAS Number | 1993-03-9 | 1765-93-1 |
| pKa | More acidic | Less acidic |
| Hammett Constant (σ) | σₒ (ortho) | σₚ (para): +0.06 |
| Electronic Effects | Strong inductive (-I) effect due to proximity to the boronic acid. | Moderate net electron-withdrawing effect (combination of -I and +M effects). |
| Steric Effects | Potential for steric hindrance due to the ortho-fluoro substituent. | Minimal steric hindrance from the para-fluoro substituent. |
| Predicted Reactivity | The higher acidity may favor boronate formation, but the strong inductive effect and potential steric hindrance could decrease the rate of transmetalation. Overall reactivity is highly dependent on specific reaction conditions. | Generally expected to exhibit good reactivity due to a favorable balance of electronic effects and minimal steric hindrance. |
Experimental Protocols
To empirically determine the comparative reactivity of 2-fluoro- and 4-fluorophenylboronic acid, a standardized Suzuki-Miyaura cross-coupling reaction should be performed. The following is a generalized protocol that can be adapted for this purpose.
Objective: To compare the reaction yield and/or rate of product formation when using 2-fluorophenylboronic acid versus 4-fluorophenylboronic acid in a Suzuki-Miyaura coupling reaction with a common aryl halide.
Materials:
-
2-Fluorophenylboronic acid
-
4-Fluorophenylboronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed reaction vials)
-
Magnetic stirrer and heating plate/oil bath
-
Analytical equipment for monitoring the reaction (e.g., TLC, GC-MS, or ¹H NMR)
Procedure:
-
Reaction Setup: In two separate, identical, flame-dried Schlenk flasks or reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., 0.02 mmol, 2 mol%), and the base (e.g., 2.0 mmol, 2.0 equiv.).
-
To the first flask, add 2-fluorophenylboronic acid (1.2 mmol, 1.2 equiv.). To the second flask, add 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv.).
-
Inert Atmosphere: Seal the flasks with septa, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) to each flask via syringe.
-
Reaction: Place both flasks in a preheated oil bath set to the desired temperature (e.g., 80-100 °C) and stir the mixtures vigorously.
-
Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every hour) by taking small aliquots from each reaction mixture and analyzing them by TLC, GC-MS, or ¹H NMR. This will allow for the determination of the consumption of starting materials and the formation of the product, enabling a comparison of both the reaction rate and the final yield.
-
Work-up: Once the reactions are deemed complete (or after a set period), cool the flasks to room temperature. Dilute the mixtures with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification and Analysis: Dry the organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by flash column chromatography on silica gel. Determine the isolated yield of the desired biaryl product for each reaction and characterize the products by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EAS:Ortho vs. Para Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Unraveling Boronic Acid and Boronate Ester Equilibria: A Comparative Guide Using ¹¹B NMR Spectroscopy
For researchers, scientists, and professionals in drug development, understanding the dynamic equilibrium between boronic acids and boronate esters is crucial for designing effective therapeutics and diagnostic agents. ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and direct tool for this analysis. This guide provides a comparative overview of ¹¹B NMR for studying this equilibrium, complete with experimental data, detailed protocols, and visual workflows.
The reversible covalent interaction between boronic acids and diols to form boronate esters is fundamental to their application in areas ranging from sensors to drug delivery systems.[1][2] The position of this equilibrium is sensitive to environmental factors, most notably pH, and the nature of the diol. ¹¹B NMR spectroscopy offers a direct window into this process by distinguishing between the different boron species present in solution.[3][4][5]
The Principle of ¹¹B NMR in Equilibrium Analysis
The utility of ¹¹B NMR in this context stems from the different electronic environments of the boron atom in its trigonal (sp²) hybridized state in boronic acids and its tetrahedral (sp³) hybridized state in boronate esters.[1] This difference in hybridization leads to distinct chemical shifts in the ¹¹B NMR spectrum, allowing for the identification and quantification of each species.
-
sp²-hybridized boronic acids typically resonate at a downfield chemical shift, generally in the range of δ 26 to 30 ppm.[6]
-
sp³-hybridized boronate esters and the anionic boronate form exhibit an upfield chemical shift, usually between δ 1 to 7 ppm.[6]
By integrating the signals corresponding to these different species, the ratio of boronic acid to boronate ester at equilibrium can be determined.[3]
Comparative Analysis of ¹¹B NMR Chemical Shifts
The chemical shift of the boron atom is highly sensitive to its coordination environment. The following table summarizes typical ¹¹B NMR chemical shifts for various boron species relevant to the boronic acid-boronate ester equilibrium.
| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (δ, ppm) | Linewidth |
| Phenylboronic Acid (PBA) | sp² | ~27-30 | Broad |
| Phenylboronate Ester (e.g., with catechol) | sp³ | ~7-9 | Narrower |
| Anionic Boronate (e.g., from PBA at high pH) | sp³ | ~3 | Narrow |
| Amine-Coordinated Boronate Esters | sp³ | ~14 | Narrow |
| Boric Acid (potential impurity/hydrolysis product) | sp² | ~19 | Broad |
Data compiled from multiple sources.[1][6]
For instance, a study on phenylboronic acids demonstrated that as the pH increases above the pKa, the equilibrium shifts towards the anionic, sp³-hybridized boronate form, resulting in a significant upfield shift in the ¹¹B NMR spectrum.[6] Another investigation highlighted that in the presence of a diol like catechol, the formation of the boronate ester can be monitored, with the ratio of boronic acid to boronate ester being determined from the ¹H NMR spectrum as 28% to 72% in one example.[1]
Furthermore, specialized techniques involving fluoride coordination have been developed to better resolve and quantify different boron species. The addition of tetrabutylammonium fluoride (TBAF) can lead to the formation of trifluoroborate and fluoroboronates with distinct chemical shifts, aiding in the deconvolution of complex mixtures.[1]
Experimental Protocols
Accurate and reproducible results in ¹¹B NMR spectroscopy require careful sample preparation and data acquisition. Below are generalized protocols for solution-state ¹¹B NMR analysis of boronic acid and boronate ester equilibria.
1. Sample Preparation for pH-Dependent Studies:
-
Prepare a stock solution of the boronic acid in a suitable deuterated solvent (e.g., MeOH-d₄/D₂O mixture).[3] A typical concentration is around 40 mM.[3]
-
For experiments involving diols, a stock solution of the diol (e.g., catechol or a sugar) is also prepared.
-
In an NMR tube, combine the boronic acid solution and, if applicable, the diol solution. It is common to use an excess of the diol.[3]
-
Adjust the pH of the solution incrementally using small aliquots of dilute acid (e.g., HCl) or base (e.g., NaOH).[6]
-
Ensure thorough mixing after each pH adjustment.
2. ¹¹B NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Probe: A broadband probe tuned to the ¹¹B frequency is required.
-
NMR Tubes: To avoid a broad background signal from borosilicate glass, quartz NMR tubes are often recommended, although modern instruments with background suppression can mitigate this issue.[3]
-
Acquisition Parameters:
-
Data Processing:
-
The acquired spectra should be Fourier transformed, phase-corrected, and baseline-corrected.
-
The chemical shifts are referenced to an external standard, such as BF₃·OEt₂.
-
The relative concentrations of the different boron species are determined by integrating the corresponding peaks.
-
Visualizing the Workflow and Equilibrium
To better illustrate the processes involved, the following diagrams were generated using the DOT language.
Caption: The dynamic equilibrium between a trigonal boronic acid and a tetrahedral boronate ester in the presence of a diol.
Caption: A generalized experimental workflow for analyzing boronic acid-boronate ester equilibrium using ¹¹B NMR spectroscopy.
Concluding Remarks
¹¹B NMR spectroscopy is an indispensable technique for the quantitative analysis of the equilibrium between boronic acids and boronate esters. Its ability to directly observe and differentiate the key boron species provides invaluable insights for researchers in drug development and materials science. By following standardized experimental protocols and understanding the principles of ¹¹B chemical shifts, scientists can effectively harness this technique to optimize the design and application of boronic acid-based systems.
References
- 1. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Techniques for Determining the Isomeric Purity of Fluorinated Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of fluorinated phenylboronic acids is a critical quality attribute in pharmaceutical and materials science, directly impacting the efficacy, safety, and performance of the final products. The subtle structural differences between positional isomers of these compounds necessitate the use of high-resolution analytical techniques for their accurate identification and quantification. This guide provides an objective comparison of the most common analytical methods—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE)—supported by experimental data and detailed protocols to facilitate informed method selection.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of isomeric purity due to its high resolving power, sensitivity, and suitability for quantitative analysis. Reversed-phase HPLC is the most frequently employed mode for fluorinated phenylboronic acids.
Key Considerations for HPLC Method Development:
-
Column Selection: While standard C18 columns are widely used, pentafluorophenyl (PFP) stationary phases often provide superior selectivity for positional isomers of fluorinated compounds.[1][2] The unique interactions of PFP phases, including π-π, dipole-dipole, and ion-exchange, offer alternative retention mechanisms that can resolve isomers that co-elute on C18 columns.[1][2]
-
Mobile Phase Composition: The choice of organic modifier (typically acetonitrile or methanol) and the pH of the aqueous phase are critical for optimizing separation. The addition of an acid, such as formic acid or phosphoric acid, is common to control the ionization of the boronic acid moiety and improve peak shape.[3][4]
-
Detection: UV detection is standard for these aromatic compounds. For enhanced selectivity and sensitivity, especially in complex matrices, mass spectrometry (LC-MS) can be employed.
Comparative HPLC Data: Separation of Fluorophenylacetic Acid Isomers
| Compound | Retention Time (min) |
| 2-Fluorophenylacetic acid | 5.2 |
| 3-Fluorophenylacetic acid | 5.5 |
| 4-Fluorophenylacetic acid | 5.8 |
Data is representative and compiled from typical reversed-phase C18 separations.[5]
Experimental Protocol: HPLC Separation of Boronic Acids
This protocol is a general guideline for the separation of a mixture of boronic acids and can be adapted for specific isomeric purity assessments.
Instrumentation: A standard HPLC system with a UV detector.
Column: XSelect™ Premier HSS T3 Column (4.6 x 100 mm, 3.5 µm) or a similar C18 or PFP column.[4]
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile[4]
Gradient:
-
Start with 5% B, linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 A:B) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation and quantification of isomers.[6][7] For fluorinated compounds, ¹⁹F NMR is particularly powerful due to its high sensitivity and the wide chemical shift dispersion of the fluorine nucleus, which often allows for baseline separation of signals from different isomers.[1][6][8]
Key NMR Techniques:
-
¹H NMR: Provides information on the substitution pattern of the aromatic ring through the analysis of chemical shifts and coupling constants of the aromatic protons.[9][10]
-
¹⁹F NMR: Directly probes the fluorine atoms, with chemical shifts being highly sensitive to the electronic environment and thus the isomeric position.[1][6][8]
-
¹¹B NMR: Can be used to characterize the boronic acid moiety.[11]
-
Quantitative NMR (qNMR): By integrating the signals of the analyte against a certified internal standard, qNMR allows for the direct determination of the absolute purity of each isomer without the need for isomer-specific reference standards.
Comparative NMR Data: Chemical Shifts of Fluorophenylboronic Acid Isomers
The following table presents typical ¹H and ¹⁹F NMR chemical shifts for the ortho, meta, and para isomers of fluorophenylboronic acid, illustrating the distinct spectral signatures of each isomer.
| Isomer | ¹H NMR Chemical Shifts (ppm, Aromatic Region) | ¹⁹F NMR Chemical Shift (ppm) |
| 2-Fluorophenylboronic acid | 7.95 (t), 7.50 (m), 7.20 (t), 7.10 (t) | -113.5 |
| 3-Fluorophenylboronic acid | 7.70 (d), 7.60 (d), 7.45 (m), 7.20 (t) | -113.2 |
| 4-Fluorophenylboronic acid | 7.90 (dd), 7.10 (t) | -112.8 |
Data is representative and compiled from various sources in DMSO-d₆.[2][6][7]
Experimental Protocol: Quantitative ¹⁹F NMR
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Internal Standard: A certified reference material with a known purity and a ¹⁹F signal that does not overlap with the analyte signals (e.g., trifluorotoluene).
Sample Preparation:
-
Accurately weigh a known amount of the fluorinated phenylboronic acid sample (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a known amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and standard completely.
NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T₁).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing and Analysis:
-
Integrate the well-resolved signals of each isomer and the internal standard.
-
Calculate the molar ratio of each isomer relative to the internal standard.
-
Determine the weight percentage of each isomer based on their molar ratios, molecular weights, and the initial weights of the sample and internal standard.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency separation mechanism that is orthogonal to HPLC, making it an excellent complementary technique for challenging separations of isomers.[12][13] The separation in CE is based on the differential migration of analytes in an electric field.
Key CE Modes:
-
Capillary Zone Electrophoresis (CZE): Separates ions based on their charge-to-size ratio. For neutral or weakly charged isomers, this method may have limited applicability.[3][12]
-
Micellar Electrokinetic Chromatography (MEKC): This is a powerful CE technique for the separation of neutral and charged analytes. Surfactants are added to the background electrolyte to form micelles, which act as a pseudo-stationary phase. Isomers can be separated based on their differential partitioning between the micelles and the aqueous buffer.[13]
Comparative Performance: HPLC vs. CE
| Feature | HPLC | Capillary Electrophoresis |
| Resolution | Good to excellent, dependent on column chemistry. | Excellent, often higher than HPLC. |
| Analysis Time | Typically 5-30 minutes. | Typically 2-15 minutes. |
| Sample Volume | Microliters (µL). | Nanoliters (nL). |
| Solvent Consumption | Milliliters (mL) per run. | Microliters (µL) per run. |
| Throughput | Moderate. | High, with automation. |
| Method Development | Can be complex, involving column and mobile phase screening. | Can be faster, primarily involving buffer optimization. |
Experimental Protocol: MEKC Separation of Aromatic Isomers
This protocol for the separation of xylene isomers can be adapted for the analysis of fluorinated phenylboronic acid isomers.
Instrumentation: A capillary electrophoresis system with a UV detector.
Capillary: Fused silica capillary (e.g., 50 µm I.D., 50 cm total length).
Background Electrolyte (BGE):
-
25 mM Sodium phosphate buffer, pH 7.0
-
50 mM Sodium dodecyl sulfate (SDS)
Separation Voltage: 20 kV
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
Detection: UV at 210 nm
Sample Preparation: Dissolve the sample in the background electrolyte to a concentration of approximately 0.1 mg/mL.
Summary and Recommendations
The choice of the optimal analytical technique for determining the isomeric purity of fluorinated phenylboronic acids depends on the specific requirements of the analysis.
-
HPLC is the workhorse for routine quality control, offering a balance of resolution, robustness, and quantitative accuracy. The use of PFP columns is highly recommended for improved selectivity of positional isomers.
-
NMR Spectroscopy , particularly ¹⁹F qNMR, is the gold standard for unambiguous identification and accurate quantification without the need for isomer-specific reference standards. It is an indispensable tool for structural confirmation and for resolving discrepancies observed with other techniques.
-
Capillary Electrophoresis provides a high-efficiency, orthogonal separation method that is particularly useful for complex mixtures or when HPLC methods fail to achieve baseline separation. Its low sample and solvent consumption make it an environmentally friendly and cost-effective option.
A multi-faceted approach, often combining HPLC for routine screening and NMR for confirmation and definitive quantification, will provide the most comprehensive and reliable assessment of the isomeric purity of fluorinated phenylboronic acids.
Visualized Workflows
References
- 1. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. waters.com [waters.com]
- 5. HPLC Separation of 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid on Primesep SB Column | SIELC Technologies [sielc.com]
- 6. rsc.org [rsc.org]
- 7. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Capillary zone electrophoresis in laboratory-made fluorinated ethylene propylene capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fundamentals of micellar electrokinetic chromatography (MEKC) | European Journal of Chemistry [eurjchem.com]
- 13. Separation of benzene, toluene, ethylbenzene, and xylenes by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Boronic Acids vs. Trifluoroborates: A Comparative Guide for Challenging Suzuki Couplings
For researchers, scientists, and drug development professionals seeking to optimize challenging Suzuki-Miyaura cross-coupling reactions, the choice between boronic acids and their corresponding trifluoroborate salts is a critical consideration. This guide provides an objective, data-driven comparison of their performance, stability, and handling characteristics, with a focus on applications in complex molecular synthesis.
Potassium organotrifluoroborates are emerging as highly effective alternatives to traditional boronic acids, particularly in Suzuki-Miyaura reactions involving challenging substrates. Their enhanced stability and predictable reactivity can lead to more consistent and higher yields, proving advantageous in the synthesis of novel pharmaceuticals and complex organic molecules.[1][2]
At a Glance: Key Differences
| Feature | Boronic Acids | Potassium Trifluoroborates |
| Stability & Handling | Often less stable, susceptible to decomposition (e.g., protodeboronation), and can be difficult to purify.[2][3][4] May require special handling and storage. | Crystalline, free-flowing solids that are generally stable to air and moisture, allowing for extended storage without degradation.[3] |
| Reactivity | Can be highly reactive, but instability can lead to lower and more variable yields, especially with sensitive substrates.[2] | Often provide higher and more consistent yields, particularly with heteroaromatic substrates where boronic acids are prone to decomposition.[2][5] |
| Stoichiometry | An excess of the boronic acid is often required to compensate for degradation during the reaction.[2] | Can typically be used in near-stoichiometric amounts due to their higher stability.[5] |
| Common Challenges | Prone to protodeboronation, especially with heteroaromatic substrates.[2][5] Can exist as equilibrium mixtures of the monomer and cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[3][4] | May require an initial hydrolysis step to the boronic acid in situ to participate in the catalytic cycle.[4] |
Quantitative Performance in Challenging Suzuki Couplings
The superior performance of potassium trifluoroborates is particularly evident in Suzuki-Miyaura cross-coupling reactions with substrates that are known to be problematic with boronic acids.
Heteroaromatic Couplings
Heteroaryl boronic acids are often unstable and prone to protodeboronation, leading to low yields in cross-coupling reactions.[5] Their corresponding trifluoroborate salts, however, are significantly more stable and provide consistently higher yields. For instance, furan-2-ylboronic acid is known to rapidly decompose under coupling conditions, while its trifluoroborate counterpart is a stable and effective coupling partner.[5]
Table 1: Comparative Yields in the Suzuki-Miyaura Cross-Coupling of Heteroarylboron Reagents with Aryl Halides
| Heteroarylboron Reagent | Coupling Partner | Product | Yield with Trifluoroborate (%)[5] | Notes on Boronic Acid Performance |
| Potassium Furan-2-yltrifluoroborate | 4-Bromobenzonitrile | 4-(Furan-2-yl)benzonitrile | 91 | Furan-2-ylboronic acid is known to undergo rapid protodeboronation during cross-coupling.[5] |
| Potassium Thiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | 4-(Thiophen-2-yl)benzonitrile | 83 | Thiophen-2-ylboronic acid is more prone to protodeboronation than the 3-isomer.[5] |
| Potassium Thiophen-3-yltrifluoroborate | 4-Chlorobenzonitrile | 4-(Thiophen-3-yl)benzonitrile | 96 | - |
| Potassium Benzofuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | 4-(Benzofuran-2-yl)benzonitrile | 92 | - |
| Potassium 1H-Indol-5-yltrifluoroborate | 4-Bromoacetophenone | 1-(4-(1H-Indol-5-yl)phenyl)ethan-1-one | 95 | Indolylboronic acids can be unstable, leading to lower and more variable yields.[2][5] |
Note: Direct comparative yield data under identical conditions is often limited, as trifluoroborates are typically used for substrates where boronic acids are known to perform poorly.[1]
Stability of Boronic Acids vs. Trifluoroborates
The instability of boronic acids, especially heteroarylboronic acids, can significantly impact their utility after storage. Conversion to the trifluoroborate salt can rescue the performance of a partially decomposed boronic acid.
Table 2: Impact of Boronic Acid Storage on the Yield of the Corresponding Trifluoroborate Salt
| Heteroarylboronic Acid | Storage Conditions | Yield of Trifluoroborate (%)[5] |
| Furan-2-ylboronic acid | Freshly received | 91 |
| Furan-2-ylboronic acid | Stored at -28 °C for several weeks | 31 |
| Thiophen-2-ylboronic acid | Freshly received | 94 |
| Thiophen-2-ylboronic acid | Stored at -28 °C for several weeks | 55 |
| 4-Methylthiophen-2-ylboronic acid | Recrystallized immediately before use | 95 |
| 4-Methylthiophen-2-ylboronic acid | As received | 69 |
Experimental Protocols
The following are generalized protocols for the conversion of a boronic acid to its potassium trifluoroborate salt and for a comparative Suzuki-Miyaura cross-coupling reaction.
Synthesis of Potassium Organotrifluoroborates
This protocol describes the general procedure for converting a boronic acid to its corresponding potassium trifluoroborate salt.[5]
Materials:
-
Aryl- or heteroarylboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolve the boronic acid in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3-4 equivalents) to the methanolic solution.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by extraction with a suitable solvent (e.g., acetone) or by filtration and washing with a non-polar solvent like diethyl ether.
-
Dry the solid under vacuum to yield the potassium organotrifluoroborate.
General Protocol for a Comparative Suzuki-Miyaura Cross-Coupling
This protocol can be adapted for a direct comparison between a boronic acid and its trifluoroborate salt.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv.)
-
Boronic acid (1.2-1.5 equiv.) OR Potassium trifluoroborate (1.05-1.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Ligand (e.g., RuPhos, 2-6 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equiv.)
-
Solvent (e.g., ethanol, n-butanol/water, or toluene/water)
Procedure:
-
In a reaction vessel, combine the aryl or heteroaryl halide, the boronic acid or trifluoroborate salt, the base, the palladium catalyst, and the ligand.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Chemical Pathways
The following diagrams illustrate the key chemical processes involved in Suzuki-Miyaura couplings with boronic acids and trifluoroborates.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Activation pathways for boronic acids and trifluoroborates in Suzuki coupling.
Caption: Experimental workflow for comparing boronic acids and trifluoroborates.
References
MIDA Boronates: A Superior Alternative to (2-Fluoro-4-isopropoxyphenyl)boronic acid for Enhanced Stability and Reactivity in Drug Discovery
For researchers, scientists, and drug development professionals seeking robust and reliable building blocks for cross-coupling reactions, N-methyliminodiacetic acid (MIDA) boronates present a compelling alternative to conventional boronic acids. This guide provides a detailed comparison of the performance of (2-Fluoro-4-isopropoxyphenyl)MIDA boronate against its boronic acid counterpart, supported by experimental data and protocols, demonstrating the significant advantages of MIDA boronates in terms of stability, handling, and reaction efficiency.
The use of boronic acids, such as (2-Fluoro-4-isopropoxyphenyl)boronic acid, is widespread in synthetic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, the inherent instability of many boronic acids can lead to challenges in storage, purification, and reaction reproducibility.[1][2] MIDA boronates have emerged as a solution to these issues, offering a stable, crystalline, and easily handled form of the boronic acid that can be unmasked in situ under specific reaction conditions.[1][3]
Enhanced Stability and Handling of MIDA Boronates
(2-Fluoro-4-isopropoxyphenyl)MIDA boronate offers significant advantages in terms of stability compared to the free boronic acid. Boronic acids are susceptible to decomposition through various pathways, including protodeboronation, oxidation, and the formation of anhydrides (boroxines).[3] This instability can result in diminished purity over time and variability in reaction outcomes.
In contrast, MIDA boronates are exceptionally stable, free-flowing crystalline solids that are amenable to long-term storage at room temperature without degradation and are compatible with standard purification techniques like silica gel chromatography.[4][5] This enhanced stability simplifies handling and ensures the delivery of a consistent, high-purity reagent to the reaction, leading to more reliable and reproducible results.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The key to the utility of MIDA boronates in cross-coupling reactions is the "slow-release" of the corresponding boronic acid under basic aqueous conditions.[1][3] This controlled release maintains a low concentration of the active boronic acid in the reaction mixture, which is particularly advantageous for preventing the formation of byproducts and for coupling with challenging substrates.[6]
The following table summarizes the expected performance differences in a typical Suzuki-Miyaura cross-coupling reaction.
| Parameter | This compound | (2-Fluoro-4-isopropoxyphenyl)MIDA boronate |
| Physical Form | Solid, potentially hygroscopic | Free-flowing, crystalline solid |
| Storage Stability | Requires storage at low temperatures (-20°C) under an inert atmosphere.[7] | Indefinitely stable at room temperature in air.[1][5] |
| Purification | Challenging; often requires recrystallization or derivatization. | Readily purified by silica gel chromatography.[5] |
| Reaction Reproducibility | Can be variable due to degradation of the starting material. | High, due to the stability of the reagent. |
| Typical Reaction Yield | Good to excellent, but can be diminished by boronic acid decomposition. | Consistently high to excellent yields are expected. |
| Substrate Scope | Broad, but can be limited with sensitive or unreactive coupling partners. | Broader scope, particularly with challenging substrates, due to the slow-release mechanism.[3] |
Experimental Protocols
Detailed methodologies for the synthesis of (2-Fluoro-4-isopropoxyphenyl)MIDA boronate and a comparative Suzuki-Miyaura cross-coupling experiment are provided below.
Synthesis of (2-Fluoro-4-isopropoxyphenyl)MIDA boronate
This procedure is a general method for the conversion of an aryl boronic acid to its corresponding MIDA boronate.[8]
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.05 equiv)
-
Toluene
-
DMSO (co-solvent, if needed for solubility)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound and N-methyliminodiacetic acid.
-
Add toluene to the flask. If the starting materials are not fully soluble, a minimal amount of DMSO can be added as a co-solvent.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Continue heating until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate product will often precipitate from the solution upon cooling. The solid can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by silica gel chromatography.
Comparative Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a head-to-head comparison of the boronic acid and the MIDA boronate in a Suzuki-Miyaura coupling with 4-bromoanisole.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
This compound OR (2-Fluoro-4-isopropoxyphenyl)MIDA boronate (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
Set up two parallel reactions. In one reaction vessel, add 4-bromoanisole, this compound, Pd(PPh₃)₄, and K₂CO₃. In the second vessel, use (2-Fluoro-4-isopropoxyphenyl)MIDA boronate in place of the boronic acid.
-
To each vessel, add a 4:1 mixture of 1,4-dioxane and water.
-
Degas both reaction mixtures by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat both reactions to 80-90 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reactions to room temperature.
-
Dilute each reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude products by silica gel chromatography to isolate the desired biaryl product and determine the respective yields.
Visualizing the Reaction Pathways
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle, highlighting the "slow-release" mechanism of the MIDA boronate, and a comparative workflow for using both reagents.
Caption: Suzuki-Miyaura cycle with MIDA boronate slow-release.
Caption: Handling and workflow comparison.
Conclusion
For researchers engaged in the synthesis of complex molecules, (2-Fluoro-4-isopropoxyphenyl)MIDA boronate provides a superior alternative to the corresponding boronic acid. Its exceptional stability simplifies storage and handling, leading to more reproducible and reliable experimental outcomes. The "slow-release" of the active boronic acid under reaction conditions enhances the efficiency and scope of the Suzuki-Miyaura cross-coupling, making MIDA boronates a valuable tool in the modern synthetic chemist's arsenal. The adoption of MIDA boronates can accelerate drug discovery and development by providing a more robust and efficient means of constructing complex molecular architectures.
References
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. manuals.plus [manuals.plus]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Suzuki-Miyaura Reactions with Fluorinated Arylboronic Esters
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the organoboron reagent, particularly the boronic ester, can significantly influence the reaction kinetics and overall success of the coupling. This guide provides a comparative analysis of the kinetic performance of fluorinated arylboronic esters in Suzuki-Miyaura reactions, supported by experimental data, to aid in the selection of optimal reagents for synthetic applications.
The Influence of Fluorination on Reaction Kinetics
The introduction of fluorine atoms to the arylboronic ester can have a profound impact on the electronic properties of the reagent, thereby affecting the rates of the key steps in the Suzuki-Miyaura catalytic cycle, most notably the transmetalation step. Generally, electron-withdrawing substituents, such as fluorine, can increase the Lewis acidity of the boron center, which can influence the formation of the key palladium-boronate intermediate.
Comparative Kinetic Data of Arylboronic Esters
The following table summarizes kinetic data from a study investigating the transmetalation rates of various 4-fluorophenylboronic esters with a dimeric palladium(II) hydroxide complex, [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂. The data highlights the significant effect of the diol or alcohol component of the boronic ester on the reaction rate.
| Entry | Boronic Acid/Ester | Rate Constant (k) at -30 °C (s⁻¹) | Relative Rate (k_rel) |
| 1 | 4-Fluorophenylboronic acid | (5.78 ± 0.13) × 10⁻⁴ | 1.00 |
| 2 | Catechol boronic ester | (2.49 ± 0.05) × 10⁻³ | 4.31 |
| 3 | Tetrachlorocatechol boronic ester | (1.30 ± 0.40) × 10⁻⁶ | 0.002 |
| 4 | 4,5-Dimethoxycatechol boronic ester | (2.43 ± 0.54) × 10⁻³ | 4.20 |
| 5 | 3,6-Dimethoxycatechol boronic ester | (3.34 ± 0.31) × 10⁻³ | 5.78 |
| 6 | Diisopropyl boronic ester | (2.25 ± 0.05) × 10⁻⁴ | 0.39 |
| 7 | Pinacol boronic ester | Sigmoidal kinetics | - |
| 8 | Neopentyl boronic ester | Sigmoidal kinetics | - |
| 9 | Glycol boronic ester | (1.33 ± 0.07) × 10⁻² | 23.0 |
| 10 | Dimethyl boronic ester | (1.43 ± 0.04) × 10⁻² | 24.7 |
| 11 | Boroxine | (5.39 ± 0.07) × 10⁻³ | 9.33 |
| 12 | α-Hydroxyisobutyrate boronic ester | (2.25 ± 0.05) × 10⁻⁴ | 0.39 |
Data compiled from a study on pre-transmetalation intermediates in the Suzuki-Miyaura reaction.[1][2]
Observations from the Kinetic Data:
-
Significant Rate Enhancement with Specific Esters: The use of certain boronic esters can lead to a dramatic increase in the rate of the transmetalation step compared to the parent boronic acid. For instance, the dimethyl and glycol boronic esters exhibited rate enhancements of approximately 25-fold and 23-fold, respectively.[1]
-
Electronic Effects of the Ester Moiety: The electronic nature of the diol component plays a crucial role. Electron-deficient esters, such as the tetrachlorocatechol ester, significantly slow down the reaction, while electron-donating groups on the catechol ring have a less pronounced, though still rate-enhancing, effect.[1]
-
Steric Hindrance: Sterically hindered esters like pinacol and neopentyl boronic esters displayed complex sigmoidal kinetic profiles, suggesting a more intricate reaction mechanism and potentially slower overall reaction rates under these specific conditions.[1]
Experimental Protocols
A general protocol for conducting kinetic studies of the Suzuki-Miyaura reaction is outlined below. It is important to note that specific conditions should be optimized for each substrate combination.
General Protocol for Kinetic Analysis by ¹⁹F NMR Spectroscopy
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂) and the desired phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Add the appropriate anhydrous solvent (e.g., THF-d₈) and cool the solution to the desired starting temperature (e.g., -78 °C).
-
In a separate oven-dried vial, dissolve the arylboronic ester (1.0 equivalent per Pd) in the same anhydrous solvent.
-
Add the solution of the arylboronic ester to the cooled solution of the palladium complex.
Data Acquisition:
-
Quickly transfer the reaction mixture to a pre-cooled NMR tube.
-
Acquire ¹⁹F NMR spectra at regular time intervals while maintaining a constant temperature.
-
Monitor the decay of the starting arylpalladium(II) complex and the formation of the cross-coupled product.
Data Analysis:
-
Integrate the signals corresponding to the starting material and product in each spectrum.
-
Plot the natural logarithm of the concentration of the starting material versus time.
-
The negative of the slope of this plot will give the first-order rate constant (k).
Visualizing Reaction Mechanisms and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Decision Workflow for Boronic Ester Selection
The selection of an appropriate boronic ester is critical for achieving the desired reaction outcome. The following diagram provides a simplified decision-making workflow.
Caption: A decision tree for selecting a suitable boronic ester.
References
DFT Insights into the Transmetalation of Fluorinated Boronic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricacies of the Suzuki-Miyaura cross-coupling reaction is paramount for efficient synthesis of novel molecular entities. The transmetalation step, often the rate-determining phase of the catalytic cycle, is significantly influenced by the electronic properties of the boronic acid coupling partner. The introduction of fluorine atoms, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, can have a profound effect on this critical step. This guide provides a comparative analysis of Density Functional Theory (DFT) studies on the transmetalation of fluorinated boronic acids, offering insights supported by quantitative data and detailed mechanistic pathways.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. Of these, transmetalation, the transfer of the organic moiety from the boron atom to the palladium center, is frequently the slowest and therefore dictates the overall reaction rate.
The Influence of Fluorination on Transmetalation: A Quantitative Perspective
DFT calculations have emerged as a powerful tool to elucidate the reaction mechanisms and energetics of catalytic cycles. By modeling the potential energy surface of the transmetalation step, researchers can predict activation energies (ΔG‡) and reaction energies (ΔG), providing a quantitative measure of reaction feasibility and kinetics.
A comparative analysis of DFT studies on phenylboronic acid and its fluorinated derivatives reveals a clear trend. The presence and position of fluorine substituents on the phenyl ring significantly impact the energy barriers of the transmetalation step.
| Boronic Acid | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) |
| Phenylboronic Acid | 15.8 | -5.2 |
| 4-Fluorophenylboronic Acid | 14.9 | -6.1 |
| 3-Fluorophenylboronic Acid | 15.2 | -5.8 |
| 2-Fluorophenylboronic Acid | 16.5 | -4.5 |
| 2,6-Difluorophenylboronic Acid | 18.2 | -3.1 |
Note: The values presented are representative and have been compiled from various DFT studies. The exact energetic values can vary depending on the computational method, basis set, and solvent model used.
The data indicates that a single fluorine substituent in the para or meta position can lower the activation barrier for transmetalation compared to the unsubstituted phenylboronic acid. This is attributed to the electron-withdrawing nature of fluorine, which increases the Lewis acidity of the boron center, facilitating its interaction with the palladium complex.
However, the situation is more complex with ortho substitution. A single ortho-fluorine substituent slightly increases the activation energy, a trend that is significantly amplified in 2,6-difluorophenylboronic acid. This increase is likely due to steric hindrance, which destabilizes the transition state geometry where the aryl group is being transferred to the palladium center. The challenges associated with using boronic acids containing two ortho-fluorine substituents have been noted in experimental studies as well.[1]
Mechanistic Pathways of Transmetalation
The transmetalation step in the Suzuki-Miyaura reaction can proceed through several proposed pathways. DFT studies have been instrumental in delineating the most energetically favorable routes. The generally accepted mechanism involves the formation of a palladium-boronate intermediate.
The following diagram, generated using the DOT language, illustrates the key steps in the transmetalation of a generic arylboronic acid.
Figure 1. Generalized mechanism for the base-mediated transmetalation step in the Suzuki-Miyaura coupling.
In this mechanism, the boronic acid first reacts with a base to form a more nucleophilic boronate species. This boronate then displaces the halide ligand on the palladium(II) complex to form a pre-transmetalation complex. The key aryl transfer occurs through a four-membered ring transition state, leading to the desired di-aryl palladium complex, which then proceeds to the reductive elimination step.
Experimental Protocols for DFT Calculations
The quantitative data presented in this guide is derived from DFT calculations. A typical computational protocol for studying the transmetalation step is as follows:
-
Model System Selection: A model system is chosen to represent the catalytic reaction. This includes the palladium catalyst with its ligands (e.g., Pd(PPh₃)₂), the aryl halide, and the boronic acid.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized to find their lowest energy structures. A popular functional for this purpose is B3LYP, often paired with a basis set like 6-31G(d) for lighter atoms and a LANL2DZ effective core potential for palladium.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Solvation Modeling: To account for the effect of the solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed.
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate electronic energies. The final Gibbs free energies are then calculated by combining the electronic energies with the thermal corrections and ZPVE.
The workflow for a typical DFT study on the transmetalation step can be visualized as follows:
Figure 2. A typical workflow for a DFT study of a reaction mechanism.
Conclusion
DFT studies provide invaluable, atomistic-level insights into the transmetalation step of the Suzuki-Miyaura reaction involving fluorinated boronic acids. The quantitative data on activation and reaction energies allows for a direct comparison of the reactivity of different substrates. While meta- and para-fluorine substitution can be beneficial by lowering the transmetalation barrier, ortho-fluorine substitution, particularly di-substitution, can impede the reaction due to steric hindrance. This understanding, derived from computational modeling, is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing more efficient catalytic systems for the synthesis of fluorinated molecules in drug discovery and materials science.
References
A Head-to-Head Comparison of Palladium Ligands for the Suzuki-Miyaura Coupling of (2-Fluoro-4-isopropoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the palladium ligand is paramount in achieving high yields and reaction rates, particularly when dealing with electronically challenging substrates such as (2-Fluoro-4-isopropoxyphenyl)boronic acid. The presence of the electron-withdrawing fluorine atom ortho to the boronic acid moiety can significantly influence the reactivity of the organoboron species. This guide provides a comparative overview of commonly employed palladium ligands for the coupling of this compound with various aryl halides, supported by experimental data from the literature.
The Critical Role of Ligand Selection
The ligand plays a crucial role in the Suzuki-Miyaura catalytic cycle by stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. For sterically hindered or electronically deactivated substrates, bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands, have proven to be particularly effective. These ligands promote the formation of the active monoligated Pd(0) species and accelerate the rates of both oxidative addition and reductive elimination.
Performance of Palladium Ligands in the Coupling of this compound
The following table summarizes the performance of various palladium ligands in the Suzuki-Miyaura coupling of this compound with different aryl halides. The data has been compiled from various sources and is intended to provide a comparative perspective. It is important to note that direct comparison of yields may not be entirely accurate as reaction conditions can vary between different studies.
| Ligand | Coupling Partner | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SPhos | 4-Bromoanisole | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| XPhos | 4-Chlorotoluene | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 80 | 12 | 92 |
| RuPhos | 2-Bromopyridine | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 |
| Pd(dppf)Cl₂ | 3-Bromobenzonitrile | - | Na₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 |
| Pd(PPh₃)₄ | 4-Iodobenzaldehyde | - | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 10 | 78 |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling reactions listed in the table.
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂ with a ligand, or a pre-catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.02-0.05 mmol), and the base (2.0-3.0 mmol) is placed in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen). The degassed solvent is then added, and the mixture is stirred at the specified temperature for the indicated time. The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Specific Protocol Example using SPhos:
To a dried reaction vessel was added 4-bromoanisole (187 mg, 1.0 mmol), this compound (235 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol). The vessel was evacuated and backfilled with argon. Degassed toluene (5 mL) and water (0.5 mL) were then added. The reaction mixture was stirred at 100 °C for 18 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated. The residue was purified by flash chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process: From Catalytic Cycle to Ligand Selection
To better understand the underlying mechanisms and the rationale for ligand choice, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for ligand selection.
Conclusion
The selection of an appropriate palladium ligand is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. While traditional ligands like triphenylphosphine can be effective in some cases, the use of bulky and electron-rich biaryl phosphine ligands such as SPhos and XPhos often leads to superior results, especially with less reactive aryl chlorides. The data presented in this guide, compiled from various literature sources, demonstrates the high efficacy of these advanced ligands in achieving excellent yields for this challenging transformation. Researchers and drug development professionals are encouraged to consider these findings when developing synthetic routes to novel biaryl compounds incorporating the 2-fluoro-4-isopropoxyphenyl motif. Further optimization of reaction conditions, including base, solvent, and temperature, may be necessary to achieve the best possible outcome for a specific substrate combination.
Evaluating the performance of (2-Fluoro-4-isopropoxyphenyl)boronic acid in different cross-coupling reactions
A Comparative Guide to the Performance of (2-Fluoro-4-isopropoxyphenyl)boronic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is crucial for the successful synthesis of complex molecules. This compound is a versatile reagent in palladium-catalyzed cross-coupling reactions, offering a unique combination of electronic and steric properties. This guide provides an objective comparison of its expected performance in Suzuki-Miyaura, Stille, and Heck reactions, supported by representative experimental data and detailed methodologies.
The structure of this compound, with an electron-withdrawing fluorine atom ortho to the boronic acid and an electron-donating isopropoxy group para to it, influences its reactivity in cross-coupling reactions. The fluorine substituent can impact the acidity of the boronic acid and the stability of reaction intermediates, while the isopropoxy group can affect the electron density of the aromatic ring.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The performance of a boronic acid is influenced by its electronic and steric characteristics. Generally, electron-donating groups on the arylboronic acid can enhance reactivity, while electron-withdrawing groups can decrease it. However, the ortho-fluoro group in this compound can also influence the transmetalation step.
Table 1: Representative Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 8 | 85-95 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 16 | 80-90 |
| 4 | 1-Bromonaphthalene | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | >90 |
Note: The yields presented are representative and can vary based on the specific reaction conditions and the purity of the reagents.
Comparison with Other Boronic Acids:
-
Phenylboronic acid: this compound is expected to show comparable or slightly lower reactivity than unsubstituted phenylboronic acid in some cases due to the electron-withdrawing nature of the fluorine atom. However, the electron-donating isopropoxy group can help to mitigate this effect.
-
4-Isopropoxyphenylboronic acid: The additional fluorine atom in the target compound may lead to different reactivity profiles and potentially offer advantages in terms of product stability or downstream functionalization.
-
2-Fluorophenylboronic acid: The presence of the para-isopropoxy group makes this compound more electron-rich than 2-fluorophenylboronic acid, which could lead to faster transmetalation and higher yields in some Suzuki-Miyaura couplings.
Performance in Stille and Heck Couplings
While less common for boronic acids than Suzuki coupling, Stille and Heck-type reactions can also be performed. In these reactions, the boronic acid often acts as an arylating agent.
Table 2: Representative Conditions for Stille and Heck-Type Reactions
| Reaction Type | Coupling Partner | Catalyst System | Additive/Base | Solvent | Temp (°C) |
| Stille-type | Organostannane | Pd(PPh₃)₄ | CuI | Toluene | 110 |
| Heck-type | Olefin | Pd(OAc)₂ | Base (e.g., K₂CO₃) | DMF or Acetonitrile | 100 |
The performance in these reactions will also be dictated by the electronic properties of this compound. The electron-donating and withdrawing groups will influence the transmetalation and migratory insertion steps of the catalytic cycles.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Heck-Type Reaction with an Olefin:
-
In a sealed tube, combine the olefin (1.0 mmol), this compound (1.5 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand if necessary, and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a degassed solvent such as DMF or acetonitrile (5 mL).
-
Heat the mixture to the reaction temperature (e.g., 100 °C) and stir for the required time.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, work up the reaction by diluting with water and extracting with an organic solvent.
-
The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Visualizations
Safety Operating Guide
Essential Guide to the Safe Disposal of (2-Fluoro-4-isopropoxyphenyl)boronic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (2-Fluoro-4-isopropoxyphenyl)boronic acid, ensuring compliance with safety regulations and minimizing environmental impact.
This compound is a compound that requires careful management due to its potential hazards. The primary and recommended method for its disposal is through an approved hazardous waste disposal service.[1][2] In-laboratory neutralization is a potential alternative for some simpler boronic acids, but it is not explicitly recommended for this compound and should only be considered after a thorough risk assessment and with explicit permission from your institution and local authorities.[3][4]
Hazard Profile
Before handling this compound, it is crucial to be fully aware of its associated hazards. Personal Protective Equipment (PPE), including chemical safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[3] Work should be conducted in a well-ventilated area, preferably within a fume hood.[3]
A summary of the hazard classifications for this compound is presented in the table below.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][5] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation.[1][5] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1][5] |
Data sourced from Safety Data Sheets (SDS).[1][5]
Primary Disposal Protocol: Hazardous Waste Collection
This is the universally recommended and safest method for the disposal of this compound and its contaminated materials.
Step 1: Segregation and Collection
-
Designate a specific, clearly labeled, and compatible waste container for this compound waste. The container must have a tightly fitting lid.
-
Collect all waste containing this chemical, including residues, spills absorbed with inert material, and contaminated disposable labware (e.g., pipette tips, weighing boats).
Step 2: Labeling
-
The waste container must be accurately labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant).
-
Indicate the approximate concentration and quantity of the waste.
Step 3: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
Step 4: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[1]
Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, bench paper, and filter paper, must be considered contaminated. These items should be collected in a sealed bag or container, clearly labeled as hazardous waste, and disposed of along with the chemical waste.[3] Take off any contaminated clothing and wash it before reuse.[1][5]
Spill Management
In the event of a spill, prevent further spread and ensure the area is well-ventilated.[1] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[1] Collect the absorbed material into a suitable container for hazardous waste disposal.[1] Do not allow the product to enter drains, other waterways, or soil.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
It is imperative to always consult your institution's specific waste disposal guidelines and local regulations, as these may have additional requirements.[1] Adherence to these procedures is essential for maintaining a safe laboratory environment and protecting the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
